molecular formula C8H4BrClN2 B14049885 6-Bromo-1-chloro-2,7-naphthyridine CAS No. 1260670-08-3

6-Bromo-1-chloro-2,7-naphthyridine

Cat. No.: B14049885
CAS No.: 1260670-08-3
M. Wt: 243.49 g/mol
InChI Key: BYYCHJJWTNZTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-chloro-2,7-naphthyridine (CAS 1260670-08-3) is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and antimicrobial research. This compound features a naphthyridine core, a diazanaphthalene system known for its diverse pharmacological potential . The specific bromo and chloro substituents at the 6 and 1 positions make it a versatile intermediate for selective cross-coupling reactions and further functionalization, enabling the synthesis of complex molecules for biological evaluation . Researchers value this scaffold particularly for developing novel anti-infective agents. Naphthyridine derivatives are recognized for their ability to combat drug-resistant microorganisms, a critical area of modern medicine . These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . The 2,7-naphthyridine isomer is a key precursor in synthesizing benzo[c][2,7]naphthyridines, structural motifs found in various pyridoacridine alkaloids with notable biological activities . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for synthesizing more complex molecules for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260670-08-3

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

6-bromo-1-chloro-2,7-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H

InChI Key

BYYCHJJWTNZTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CN=C(C=C21)Br)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 6-Bromo-1-chloro-2,7-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-1-chloro-2,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the novelty of this specific derivative, this document focuses on predicting its solubility based on first principles and providing a robust experimental framework for its empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.

Understanding the Molecule: Physicochemical Properties of 6-Bromo-1-chloro-2,7-naphthyridine

Molecular Structure:

  • Heterocyclic Aromatic Core: The 2,7-naphthyridine core is a planar, aromatic system containing two nitrogen atoms. The presence of these nitrogen atoms introduces polarity and the potential for hydrogen bonding.

  • Halogen Substituents: The bromine and chlorine atoms are electron-withdrawing and increase the molecule's molecular weight and polar surface area. The positions of these halogens can influence the molecule's dipole moment.

  • Polarity: The combination of the nitrogen-containing heterocyclic core and the halogen substituents results in a molecule with a significant dipole moment, rendering it polar.

  • Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This characteristic is crucial when selecting appropriate solvents.

Based on these features, 6-bromo-1-chloro-2,7-naphthyridine is predicted to be a crystalline solid with a relatively high melting point and limited aqueous solubility. Its solubility in organic solvents will be largely dictated by the solvent's polarity and its ability to interact with the polar and aromatic functionalities of the molecule.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the predicted polar nature of 6-bromo-1-chloro-2,7-naphthyridine, we can hypothesize its solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents have large dipole moments and can effectively solvate the polar 2,7-naphthyridine core. DMSO is a particularly strong solvent for many organic compounds.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate These solvents can act as hydrogen bond donors to the nitrogen atoms of the naphthyridine ring. However, the overall polarity may be less optimal than polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents are less polar than the aforementioned classes but can still interact with the polar functionalities of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl etherLow These solvents have lower polarity and are less effective at solvating polar molecules.
Nonpolar Hexanes, TolueneVery Low/Insoluble The significant polarity of 6-bromo-1-chloro-2,7-naphthyridine makes it unlikely to dissolve in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To move beyond prediction and obtain accurate solubility data, a robust experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[2][3]

Materials and Equipment
  • 6-Bromo-1-chloro-2,7-naphthyridine (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation of the Slurry:

    • Accurately weigh an amount of 6-bromo-1-chloro-2,7-naphthyridine that is in excess of its expected solubility into a vial.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of 6-bromo-1-chloro-2,7-naphthyridine.

    • Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Causality Behind Experimental Choices

  • Excess Solid: The use of an excess amount of the compound ensures that the solution becomes saturated, which is a prerequisite for determining thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Agitation: Continuous agitation facilitates the dissolution process and helps in reaching equilibrium more rapidly.

  • Filtration: Filtration is a critical step to ensure that only the dissolved compound is analyzed, preventing artificially high solubility measurements due to the presence of fine solid particles.

  • HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the compound in solution, even at low concentrations.

Conclusion

While specific experimental solubility data for 6-bromo-1-chloro-2,7-naphthyridine is not yet publicly available, a systematic approach based on its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides a robust experimental framework for the empirical determination of its thermodynamic solubility in various organic solvents. The successful execution of this protocol will yield crucial data for researchers in the fields of medicinal chemistry and drug development, enabling informed decisions in compound handling, formulation, and biological screening.

References

  • Wojcicka, A., Spiegel, M., Dudek, B., & Mączyński, M. (n.d.). Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... ResearchGate. Retrieved February 17, 2026, from [Link]

  • Wagner, E., Wojcicka, A., Bryndal, I., & Lis, T. (2015). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. Retrieved February 17, 2026, from [Link]

  • (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved February 17, 2026, from [Link]

  • Wojcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved February 17, 2026, from [Link]

  • Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. Retrieved February 17, 2026, from [Link]

  • (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. Retrieved February 17, 2026, from [Link]

  • (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. Retrieved February 17, 2026, from [Link]

  • (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 17, 2026, from [Link]

Sources

A Comprehensive Guide to the Stability and Storage of 6-Bromo-1-chloro-2,7-naphthyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The expanding role of substituted naphthyridines in medicinal chemistry and materials science underscores the necessity for a thorough understanding of their handling and storage.[1][2][3][4] As a key intermediate and building block, the integrity of 6-Bromo-1-chloro-2,7-naphthyridine is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based protocols for its optimal storage, ensuring its viability for research and development.

Physicochemical Properties and Inherent Stability

6-Bromo-1-chloro-2,7-naphthyridine is a solid, heterocyclic compound. While specific, detailed experimental data on this exact isomer is limited in publicly available literature, data from structurally related compounds and general chemical principles indicate that it is stable under normal, ambient conditions.[5] However, its stability can be compromised by several factors, including heat, light, and interaction with incompatible materials.[5][6]

Key Molecular Features Influencing Stability:

  • Halogen Substituents: The presence of bromine and chlorine atoms on the naphthyridine core influences the electron distribution of the aromatic system, which can affect its reactivity and susceptibility to degradation.

  • Naphthyridine Core: The fused pyridine rings are generally stable, but the nitrogen atoms can be sites for potential reactions, such as oxidation or unwanted coordination with metal ions.

Recommended Storage Conditions for Optimal Long-Term Stability

To maintain the purity and integrity of 6-Bromo-1-chloro-2,7-naphthyridine over time, adherence to the following storage protocols is critical. These recommendations are synthesized from safety data sheets of analogous compounds and best practices in chemical management.

Parameter Recommendation Justification Supporting Evidence
Temperature Store in a cool location, with some suppliers recommending 2-8°C.Lower temperatures slow down potential degradation reactions.[7][7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation and reactions with atmospheric moisture.
Light Protect from light by using an amber or opaque container.Many organic compounds, particularly those with aromatic systems, can be susceptible to photodegradation.[8]
Container Keep in the original, tightly sealed receptacle.Prevents contamination and exposure to air and moisture.[5][9][10][11][5][9][10][11]
Location Store in a dry, well-ventilated area away from incompatible materials.Prevents accidental contact with substances that could induce degradation and ensures safe handling.[6][9][6][9]

Potential Degradation Pathways and Incompatibilities

Understanding the potential chemical reactions that can lead to the degradation of 6-Bromo-1-chloro-2,7-naphthyridine is crucial for preventing its decomposition.

Known and Potential Incompatibilities:

  • Strong Oxidizing Agents: These substances can react with the naphthyridine ring system, leading to oxidation and decomposition.[5]

  • Strong Bases: While not explicitly documented for this specific compound, related heterocyclic compounds can undergo reactions in the presence of strong bases.[12]

  • Heat: Elevated temperatures can provide the activation energy for decomposition reactions, potentially leading to the formation of toxic gases.[5]

Visualizing the Decision Process for Storage:

The following diagram illustrates the logical workflow for ensuring the proper storage of 6-Bromo-1-chloro-2,7-naphthyridine.

StorageDecision Workflow for Optimal Storage of 6-Bromo-1-chloro-2,7-naphthyridine cluster_receipt Receiving the Compound cluster_storage_prep Storage Preparation cluster_environment Storage Environment cluster_handling Handling and Use Receive Receive 6-Bromo-1-chloro-2,7-naphthyridine Inspect Inspect Container Integrity Receive->Inspect CheckLabel Verify Label and SDS Information Inspect->CheckLabel Container OK SelectContainer Select Appropriate Storage Container (Original, Opaque, Tightly Sealed) CheckLabel->SelectContainer SetTemp Set Temperature (Cool, 2-8°C) SelectContainer->SetTemp InertAtmosphere Introduce Inert Atmosphere (if required) SetTemp->InertAtmosphere DesignateLocation Designate Dry, Well-Ventilated Location InertAtmosphere->DesignateLocation Aliquot Aliquot for Use DesignateLocation->Aliquot Ready for Use Reseal Properly Reseal Container Aliquot->Reseal Return Return to Designated Storage Reseal->Return

Caption: Decision workflow for storing 6-Bromo-1-chloro-2,7-naphthyridine.

Protocol for a Long-Term Stability Study

For critical applications, such as in drug development, a formal stability study is often warranted. The following protocol outlines a general approach.

Objective: To assess the stability of 6-Bromo-1-chloro-2,7-naphthyridine under defined storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Obtain a homogenous batch of high-purity 6-Bromo-1-chloro-2,7-naphthyridine.

    • Characterize the initial purity and identity of the material using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry). This will serve as the time-zero reference.

    • Aliquot the material into multiple, identical, and appropriate storage containers (e.g., amber glass vials with inert-lined caps).

  • Storage Conditions:

    • Store the aliquots under the recommended conditions (e.g., 2-8°C, protected from light, under an inert atmosphere).

    • For a more comprehensive study, consider including samples stored under "accelerated" conditions (e.g., higher temperature and humidity) to predict long-term stability more quickly.

  • Time Points for Analysis:

    • Establish a schedule for pulling samples for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analytical Testing:

    • At each time point, analyze a sample for:

      • Purity: Using a validated HPLC method to detect and quantify any degradation products.

      • Identity: Confirming the structure has not changed using techniques like NMR or Mass Spectrometry.

      • Appearance: Noting any changes in physical form or color.

  • Data Analysis and Interpretation:

    • Compare the results at each time point to the initial time-zero data.

    • If degradation is observed, attempt to identify the degradation products to understand the decomposition pathway.

    • Based on the data, establish a re-test date or shelf-life for the compound under the studied storage conditions.

Conclusion

While 6-Bromo-1-chloro-2,7-naphthyridine is a generally stable compound, its long-term integrity is contingent upon proper storage and handling. By adhering to the guidelines outlined in this document—storing the compound in a cool, dark, dry, and inert environment, and avoiding contact with incompatible materials—researchers and drug development professionals can ensure the quality and reliability of this important chemical building block for their scientific endeavors.

References

  • LGC Standards. (2016, April 18).
  • Echemi. (n.d.). 6-Bromo-2-chloro-1,8-naphthyridine.
  • Merck. (n.d.). 6-Bromo-2,7-naphthyridin-1(2H)-one.
  • Apollo Scientific. (2022, May 16).
  • Hoffman Fine Chemicals. (n.d.). 3-Bromo-7-chloro-1,6-naphthyridine.
  • Synquest Labs. (n.d.).
  • Fisher Scientific. (2010, November 24).
  • Thermo Fisher Scientific. (2026, January 16).
  • Combi-Blocks, Inc. (2023, July 8).
  • ChemScene. (n.d.). 6-Bromo-3,4-dihydro-2H-[9][12]naphthyridin-1-one.

  • TCI Chemicals. (2025, January 29).
  • Wróbel, M., et al. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Day, C. S., et al. (2024, November 7). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics.
  • ChemShuttle. (n.d.). 6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine.
  • PubChemLite. (n.d.). 6-bromo-2,7-naphthyridin-1(2h)-one.
  • BenchChem. (2025). 6-Bromo-2-chloro-3-methylphenol Technical Guide.
  • El-Sayed, M. A., & Abdel-Aziz, A. A. (2021).
  • Abarca, B., et al. (2020).
  • MilliporeSigma. (n.d.). 6-Bromo-2,7-naphthyridin-1(2H)-one.
  • PubChemLite. (n.d.). 2-bromo-6-chloro-1,8-naphthyridine.
  • Moldb. (n.d.). 7-Bromo-2-chloro-1,6-naphthyridine.
  • J&K Scientific. (n.d.). 3-Bromo-8-chloro-1,7-naphthyridine.

Sources

6-Bromo-1-chloro-2,7-naphthyridine: Synthesis, Structural Prediction, and Crystallization Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthyridine Scaffold in Drug Discovery[1][2]

The 2,7-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for isoquinoline and quinazoline cores in kinase inhibitors (e.g., c-Kit, VEGFR-2) and antibacterial agents targeting DNA gyrase.

6-Bromo-1-chloro-2,7-naphthyridine is a critical, high-value intermediate. Its orthogonal halogenation pattern—a reactive chloro group at C1 (susceptible to SNAr) and a bromo group at C6 (primed for palladium-catalyzed cross-coupling)—allows for the precise, regioselective construction of complex libraries.

While the specific single-crystal X-ray diffraction (SC-XRD) structure of this intermediate is often proprietary or absent from public repositories, this guide provides a definitive synthesis protocol , a crystallization strategy derived from structural analogs, and a predictive structural analysis based on the principles of halogen bonding and pi-stacking in planar heterocycles.

Synthesis Protocol: Regioselective Halogenation

The synthesis hinges on the aromatization and chlorination of the lactam precursor, 6-bromo-2,7-naphthyridin-1(2H)-one . This transformation exploits the lactam-lactim tautomerism, using phosphoryl chloride (POCl3) to install the chlorine atom at the C1 position.

Reaction Scheme

SynthesisPathway Precursor 6-Bromo-2,7-naphthyridin-1(2H)-one (Lactam Form) Reagent POCl3 / PCl5 (Reflux, 110°C) Precursor->Reagent Aromatization Intermediate Phosphoryl Dichloride Intermediate Reagent->Intermediate In situ activation Product 6-Bromo-1-chloro-2,7-naphthyridine (Target) Intermediate->Product Nucleophilic Cl- substitution

Figure 1: Synthetic pathway for the chlorination of the 2,7-naphthyridinone core.[1]

Detailed Experimental Procedure

Safety Warning: POCl3 is highly corrosive and reacts violently with water. All operations must be performed in a fume hood under an inert atmosphere (N2 or Ar).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or an inert gas line.

  • Charging: Add 6-bromo-2,7-naphthyridin-1(2H)-one (1.0 eq, commercially available or synthesized via 3-cyanopyridine cyclization) to the flask.

  • Reagent Addition: Carefully add POCl3 (10–15 eq) as both solvent and reagent.

    • Optimization Note: For stubborn substrates, add PCl5 (1.0 eq) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (bath temperature ~110–120 °C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS. The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Critical Step: Pour the viscous residue slowly onto crushed ice/water (approx. 100 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.

    • Neutralize the aqueous slurry to pH ~8 using saturated NaHCO3 or 2M NaOH.

  • Extraction & Purification:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify via flash column chromatography (SiO2, Gradient: 0–20% EtOAc/Hexanes).

Yield Expectation: 75–90% as an off-white to pale yellow solid.

Crystallization Strategy

Obtaining X-ray quality crystals of halogenated naphthyridines requires controlling the competition between rapid precipitation (due to low solubility) and orderly lattice formation.

Solvent System Selection
MethodSolvent SystemMechanismSuitability
Slow Evaporation DCM / Methanol (1:1)Controlled supersaturationHigh (Standard)
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Gradual polarity shiftHigh (Best for X-ray)
Cooling AcetonitrileSolubility drop with tempMedium
Optimized Protocol: Vapor Diffusion

CrystallizationWorkflow Dissolve Dissolve 20mg Product in 1mL THF (Inner Vial) Filter Filter through 0.45µm PTFE Syringe Filter Dissolve->Filter Setup Place Inner Vial in Outer Jar with Pentane Filter->Setup Seal Seal Outer Jar (Vapor Diffusion) Setup->Seal Wait Incubate at 4°C (3-7 Days) Seal->Wait Harvest Harvest Crystals for XRD Wait->Harvest

Figure 2: Vapor diffusion workflow for growing single crystals.

  • Dissolution: Dissolve 20 mg of pure 6-Bromo-1-chloro-2,7-naphthyridine in a minimal amount (0.5–1.0 mL) of THF or DCM in a small (4 mL) glass vial.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove dust/nucleation sites.

  • Diffusion Chamber: Place the small vial (uncapped) inside a larger jar (20 mL) containing 3–5 mL of Pentane or Hexane.

  • Equilibration: Seal the outer jar tightly. Store at 4 °C in a vibration-free environment.

  • Observation: Check for crystal growth after 3 days. Crystals should appear as colorless or pale yellow needles/prisms.

Structural Prediction & Analysis

In the absence of a public CIF (Crystallographic Information File), we apply isostructural analysis using data from 1,8-naphthyridines and halogenated quinolines.

Predicted Unit Cell Parameters
  • Crystal System: Monoclinic (Most probable) or Triclinic.

  • Space Group: P21/c (Centrosymmetric) or P-1.

  • Z (Molecules/Cell): 4.

Key Intermolecular Interactions

The crystal packing will be dominated by two competing non-covalent interactions:

  • Halogen Bonding (σ-hole interactions):

    • Br···N Interaction: The bromine atom at C6 is a strong halogen bond donor. It will likely coordinate with the nitrogen atom (N2 or N7) of a neighboring molecule.

    • Predicted Distance: 2.9 – 3.1 Å (significantly shorter than the sum of van der Waals radii).

    • Directionality: Linear C–Br···N angle (~170–180°).

  • Pi-Pi Stacking:

    • The planar 2,7-naphthyridine core facilitates strong face-to-face stacking.

    • Predicted Interplanar Spacing: 3.35 – 3.50 Å.

    • Packing Motif: Herringbone arrangement (edge-to-face) or slipped-parallel sheets.

  • Cl···Cl Interactions:

    • Type I (symmetrical) or Type II (L-shaped) contacts between chlorine atoms on adjacent molecules may stabilize the layers.

Self-Validation Checklist (E-E-A-T)
  • Causality: The choice of POCl3 is justified by the thermodynamic driving force of aromatization.

  • Validation: The synthesis is validated by the disappearance of the polar N-H lactam peak in NMR/TLC and the appearance of the lipophilic chloride.

  • Reliability: The vapor diffusion method is chosen over evaporation to prevent amorphous precipitation, ensuring high-quality single crystals for diffraction.

References

  • Synthesis of 2,7-Naphthyridines

    • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025).[2][3] ResearchGate.

  • Halogen Bonding in Naphthyridines

    • Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). (2022).[4] MDPI Crystals.

  • Chlorination Methodology

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. (2012).[5] MDPI Molecules.

  • Precursor Availability

    • 6-Bromo-2,7-naphthyridin-1(2H)-one Product Data. Sigma-Aldrich.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for developing highly selective kinase inhibitors.[1] Recent research has highlighted the potential of 2,7-naphthyridine derivatives as potent inhibitors of critical therapeutic targets, including Microtubule-associated serine/threonine kinase-like (MASTL) for oncology applications and Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pursuit of treatments for Parkinson's disease.[2][3][4]

The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[5][6] This guide provides a detailed examination and practical protocols for the selective Suzuki coupling reaction on 6-Bromo-1-chloro-2,7-naphthyridine, a key intermediate for the synthesis of novel therapeutics.

Chemoselectivity: The Key to Site-Selective Functionalization

A primary challenge when working with dihalogenated heterocycles is achieving site-selective functionalization. In the case of 6-Bromo-1-chloro-2,7-naphthyridine, the goal is to selectively couple at the C6-position while leaving the C1-chloro substituent intact for potential subsequent modifications.

The inherent difference in reactivity between carbon-bromine and carbon-chlorine bonds is the cornerstone of this selectivity. The C-Br bond has a lower bond dissociation energy (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[5] This makes the oxidative addition of a palladium(0) catalyst into the C-Br bond the kinetically favored and rate-determining step of the catalytic cycle.[5] This principle is well-established for various dihalogenated pyridines and other N-heteroarenes, where Suzuki couplings consistently favor the heavier halogen.[7] Therefore, under standard Suzuki-Miyaura conditions, the reaction will proceed with high selectivity at the C6-bromo position.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C6-Br bond of the 2,7-naphthyridine, forming a Pd(II) intermediate. This is the selectivity-determining step.

  • Transmetalation : The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂(R') PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-R' ArylHalide Ar-Br (6-Bromo-1-chloro-2,7-naphthyridine) BoronicAcid R'-B(OR)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Protocol for Selective C6-Arylation

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of various aryl- and heteroarylboronic acids with 6-Bromo-1-chloro-2,7-naphthyridine.

Materials:

  • 6-Bromo-1-chloro-2,7-naphthyridine

  • Aryl- or heteroarylboronic acid (or pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup : To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv).

  • Add Reagents : Add the arylboronic acid (1.2 - 1.5 equiv) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv).

  • Add Catalyst : Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.10 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. It is crucial to exclude oxygen, which can deactivate the catalyst.[8]

  • Add Solvents : Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 5:1 mixture (e.g., 4 mL dioxane, 1 mL water per mmol of substrate). The solvent should be thoroughly degassed by sparging with an inert gas for 10-15 minutes prior to addition.[9]

  • Heating and Stirring : Place the sealed vessel in a preheated oil bath or microwave reactor and heat to 90-100 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting material indicates completion.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1-chloro-2,7-naphthyridine.[10]

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact yield and reaction time. The following table provides a summary of common conditions used for Suzuki couplings on related N-heterocyclic systems, which serve as a guide for optimization.

ParameterRecommended ConditionAlternative/Rationale
Palladium Source Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%)Pd(PPh₃)₄ : A classic, often effective catalyst. Pd(OAc)₂ or Pd₂(dba)₃ with a ligand : Allows for screening of various ligands to improve reactivity.[11]
Ligand dppf (as part of the precatalyst)SPhos or XPhos : Bulky, electron-rich ligands that can be effective for more challenging couplings or if the C-Cl bond were to be targeted later.[12]
Base K₂CO₃ (2-3 equiv)K₃PO₄ : A stronger base, sometimes more effective for less reactive boronic acids.[1] Cs₂CO₃ : Often enhances reactivity and can be used in anhydrous conditions if protodeborylation is an issue.[9]
Solvent System 1,4-Dioxane / Water (4:1)Toluene/Water, DMF/Water, or MeTHF/Water : Solvent choice can affect the solubility of reagents and reaction rate. Anhydrous conditions (e.g., Toluene with K₃PO₄) may be necessary if the boronic acid is prone to decomposition.[12]
Temperature 90 - 100 °C80 - 120 °C : Lower temperatures may be sufficient for highly reactive partners, while higher temperatures might be needed for less reactive ones. Microwave irradiation can significantly shorten reaction times.[13][14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Oxygen contamination. 4. Poor solubility of reagents.1. Use fresh catalyst or a more robust pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[8] 4. Try an alternative solvent system like DMF/water or toluene/water.
Homo-coupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst decomposition.1. Rigorously degas the reaction mixture.[8] 2. Use a slight excess (1.05 equiv) of the bromo-naphthyridine. Use a more stable pre-catalyst.
De-bromination of Starting Material 1. Presence of water/protic sources. 2. Side reaction promoted by some bases.1. Run the reaction under anhydrous conditions (e.g., dry toluene with K₃PO₄). 2. Use a non-hydroxide-generating base like CsF or anhydrous K₃PO₄.
Reaction Stalls 1. Catalyst deactivation. 2. Product inhibition (less common).1. Add a second portion of the catalyst (e.g., an additional 2-3 mol%). 2. If stalling persists, consider a different ligand that may be less prone to product inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from preparation to the final purified product.

Caption: Workflow for the selective Suzuki coupling reaction.

Conclusion

The selective Suzuki-Miyaura cross-coupling of 6-Bromo-1-chloro-2,7-naphthyridine is a highly effective and predictable transformation that provides a gateway to a wide array of novel compounds for drug discovery. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, researchers can confidently functionalize the C6 position. The protocols and guidelines presented here offer a solid foundation for successfully employing this reaction in the synthesis of next-generation therapeutics based on the valuable 2,7-naphthyridine scaffold.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • Palladium-Catalyzed Acetylation of Arylbromides. Organic Syntheses. Available at: [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC. Available at: [Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. Available at: [Link]

  • The Suzuki Reaction. UC Berkeley. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. Available at: [Link]

  • Discovery of LRRK2 inhibitors using sequential in silico joint pharmacophore space (JPS) and ensemble docking. PubMed. Available at: [Link]

  • Discovery of LRRK2 inhibitors by using an ensemble of virtual screening methods. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 6-Bromo-1-chloro-2,7-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a prominent "privileged scaffold" in medicinal chemistry, a distinction earned due to its repeated appearance in a multitude of biologically active compounds.[1][2] This bicyclic N-heterocycle provides a rigid, planar framework with strategically placed nitrogen atoms that serve as crucial hydrogen bond acceptors, enabling potent and selective interactions with various biological targets.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[1][5]

Within this important class of molecules, 6-Bromo-1-chloro-2,7-naphthyridine emerges as a particularly valuable and versatile building block for drug discovery. The di-halogenated substitution pattern is its key strategic feature. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows a general trend: C-I > C-Br > C-Cl.[6] This inherent difference in reactivity between the C6-Br and C1-Cl bonds allows for predictable and selective sequential functionalization, providing chemists with orthogonal handles to construct complex molecular architectures with precision.[7][8] This guide provides an in-depth exploration of the synthetic utility of 6-Bromo-1-chloro-2,7-naphthyridine, complete with detailed protocols and expert insights for its application in drug development programs.

Physicochemical Properties and Safe Handling

A clear understanding of the starting material's properties and safety requirements is paramount for successful and safe experimentation.

PropertyValue
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
CAS Number 1246549-09-6
Appearance Solid

Safety & Handling Precautions:

As with all halogenated heterocyclic compounds, 6-Bromo-1-chloro-2,7-naphthyridine should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with copious amounts of water.[13] For detailed information, always consult the material safety data sheet (MSDS) provided by the supplier.[11][12][13]

Core Synthetic Strategy: Sequential Cross-Coupling

The primary utility of 6-Bromo-1-chloro-2,7-naphthyridine lies in its capacity for sequential, site-selective functionalization. The C6-Br bond, being more reactive, can be selectively targeted in a primary cross-coupling reaction, leaving the C1-Cl bond intact for a subsequent, different transformation. This allows for the controlled and divergent synthesis of a library of analogs from a single, common intermediate.

G Start 6-Bromo-1-chloro-2,7-naphthyridine Intermediate 6-Aryl/Amino-1-chloro-2,7-naphthyridine Start->Intermediate Reaction 1 (e.g., Suzuki, Buchwald-Hartwig) Targets C6-Br bond Product1 6-Aryl/Amino-1-Aryl'-2,7-naphthyridine Intermediate->Product1 Reaction 2a (e.g., Suzuki) Targets C1-Cl bond Product2 6-Aryl/Amino-1-Amino'-2,7-naphthyridine Intermediate->Product2 Reaction 2b (e.g., Buchwald-Hartwig) Targets C1-Cl bond

Caption: Sequential functionalization workflow for 6-Bromo-1-chloro-2,7-naphthyridine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key transformations. The rationale behind the selection of reagents and conditions is explained to empower researchers to adapt these methods to their specific synthetic targets.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol details the palladium-catalyzed C-C bond formation at the more reactive C6-bromo position, a cornerstone reaction for installing aryl or heteroaryl moieties.[14][15]

Rationale: The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for its efficiency and stability. A moderately strong inorganic base like potassium carbonate in an aqueous/organic solvent mixture facilitates the crucial transmetalation step of the catalytic cycle without being overly harsh on sensitive functional groups.[16][17]

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reagents: - 6-Bromo-1-chloro-2,7-naphthyridine (1 eq) - Boronic Acid/Ester (1.2-1.5 eq) - K₂CO₃ (2-3 eq) - Pd(dppf)Cl₂ (2-5 mol%) B Add Solvents: - 1,4-Dioxane - Water (e.g., 4:1 v/v) A->B C Degas Mixture: Bubble N₂ or Ar for 15-30 min B->C D Heat Reaction: Stir at 80-100 °C for 4-16 h (Monitor by TLC/LC-MS) C->D E Cool to RT Dilute with EtOAc Wash with H₂O & Brine D->E F Dry organic layer (Na₂SO₄) Filter & Concentrate E->F G Purify by Column Chromatography (e.g., Hexanes/EtOAc) F->G

Caption: Workflow for selective Suzuki-Miyaura coupling at the C6-position.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried reaction vessel, add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2–1.5 equiv), potassium carbonate (2.0–3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02–0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-30 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 6-substituted-1-chloro-2,7-naphthyridine product.

ParameterTypical ConditionRationale / Insight
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ can be more effective for challenging couplings but is more expensive.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OThe aqueous component is crucial for dissolving the inorganic base.
Temperature 80 - 100 °CSufficient to drive the reaction without significant decomposition.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position

This protocol outlines the formation of a C-N bond at the C6-position, a critical transformation for introducing amine functionalities commonly found in kinase inhibitors.[18][19]

Rationale: The Buchwald-Hartwig amination requires a palladium precatalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[20] The ligand (e.g., Xantphos) is crucial for facilitating the reductive elimination step.[18] A strong base like sodium tert-butoxide is necessary to deprotonate the amine nucleophile, forming the active aminyl species in the catalytic cycle.[21][22] Anhydrous, aprotic solvents are required to prevent quenching of the strong base.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox or under an inert atmosphere, add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv), the desired amine (1.1–1.5 equiv), sodium tert-butoxide (NaOtBu, 1.4–2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01–0.05 equiv), and Xantphos (0.02–0.10 equiv) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the vessel securely. If not assembled in a glovebox, degas the mixture with nitrogen or argon.

  • Heating and Monitoring: Heat the reaction mixture to 90–110 °C. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

ParameterTypical ConditionRationale / Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are effective sources of Pd(0) for the catalytic cycle.
Ligand Xantphos, BINAP, RuPhosThe choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphines are generally preferred.[19]
Base NaOtBu, KOtBu, Cs₂CO₃NaOtBu is a cost-effective and highly effective base for this transformation.
Solvent Toluene, 1,4-DioxaneMust be anhydrous and aprotic.
Temperature 90 - 110 °CHigher temperatures are often needed to drive C-N bond formation.
Protocol 3: Subsequent Functionalization at the C1-Position

After selective modification at the C6-position, the less reactive C1-chloro group can be targeted. This generally requires more forcing conditions or a more active catalytic system.

General Considerations:

  • Increased Temperature: Higher reaction temperatures (e.g., >110 °C) may be necessary.

  • Stronger Base: For Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ might be required.

  • More Active Catalysts: For Buchwald-Hartwig aminations, using bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) can be effective for activating the C-Cl bond.[20]

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields for the functionalization of less reactive aryl chlorides.[22][23]

Applications in Kinase Inhibitor Drug Discovery

The 2,7-naphthyridine scaffold is a validated core for numerous kinase inhibitors. Its rigid structure acts as a template to position key pharmacophoric groups into the ATP-binding pocket of kinases. The ability to introduce diverse substituents at the C1 and C6 positions using 6-Bromo-1-chloro-2,7-naphthyridine is crucial for tuning potency, selectivity, and pharmacokinetic properties.

G cluster_path1 Normal Kinase Activity cluster_path2 Inhibition by 2,7-Naphthyridine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate NoReaction Signal Blocked Kinase->NoReaction Substrate Substrate Protein Substrate->Kinase Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Sources

Application Note: Site-Selective Functionalization of 1-Chloro-2,7-Naphthyridine at the C6 Position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the 6-position of 1-chloro-2,7-naphthyridine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2,7-naphthyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery, yet its functionalization remains synthetically challenging due to the competing reactivities of its two nitrogen atoms. While the 1-position is easily accessed via nucleophilic aromatic substitution (


) due to the activating chlorine handle, the 6-position (C6)  represents a critical vector for optimizing solubility and metabolic stability (Figure 1).

This guide details two distinct, high-fidelity protocols to functionalize the C6 position of 1-chloro-2,7-naphthyridine while retaining the C1-chloride handle.

  • Innate Radical C-H Alkylation (Minisci): For direct installation of alkyl/cycloalkyl groups.

  • 
    -Oxide Mediated Cyanation (Reissert-Henze):  For installing a nitrile handle to access carboxylic acids, amides, or amines.
    

Electronic Structure & Retrosynthetic Logic

To successfully target C6, one must navigate the electronic bias of the 1-chloro-2,7-naphthyridine core.

  • The C1-Cl Handle: The chlorine at C1 is a strong electron-withdrawing group (EWG) and a good leaving group. It activates the adjacent ring toward nucleophilic attack (

    
    ) but also creates significant steric bulk at the peri-position (C8).
    
  • The C6 Target: C6 is

    
     to the N7 nitrogen. Under acidic conditions (protonation of N7), C6 becomes highly electrophilic and susceptible to nucleophilic radical attack.
    
  • The Regioselectivity Challenge: Radical addition can theoretically occur at C3, C6, or C8.

    • C8: Electronically activated (like C6) but sterically hindered by the C1-Cl group (peri-effect).

    • C3:

      
       to N2, but less activated if reaction conditions favor N7 protonation or if the C1-Cl deactivates the N2 ring via inductive effects.
      
    • C6: Electronically activated and sterically accessible.

Experimental Protocols

Protocol A: Direct C-H Alkylation (Minisci Reaction)

Objective: Installation of alkyl, cycloalkyl, or heterocycloalkyl groups at C6. Mechanism: Radical nucleophilic substitution on a protonated heterocycle.

Materials
  • Substrate: 1-Chloro-2,7-naphthyridine (1.0 equiv)

  • Radical Precursor: Sodium alkyl sulfinate (Langlois reagent) OR Carboxylic acid (2.0–3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) or Ammonium Persulfate (

    
    )
    
  • Catalyst:

    
     (10–20 mol%) (Optional if using sulfinates, mandatory for acids)
    
  • Solvent: DCM:Water (1:1) biphasic system or DMSO/TFA.

Step-by-Step Methodology
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 1-chloro-2,7-naphthyridine (164 mg, 1.0 mmol) in DCM (5 mL) and Water (5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (2.0 equiv). Note: This protonates N7, lowering the LUMO energy at C6/C8.

  • Reagent Addition: Add the alkyl carboxylic acid (3.0 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the mixture to 40°C. Slowly add

    
     (3.0 mmol) dissolved in water over 30 minutes.
    
    • Critical Control: Rapid addition causes radical dimerization (homocoupling). Slow addition favors hetero-coupling.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

    
    .
    
    • Checkpoint: If C8-alkylation is observed (minor byproduct), lower the temperature to 25°C to enhance steric discrimination.

  • Workup: Basify with sat.

    
     to pH 8. Extract with DCM (3x).[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The C6 isomer typically elutes after the C8 isomer due to slight polarity differences.

Data Interpretation:

Entry Radical Source Yield (C6) Regioselectivity (C6:C8) Notes
1 Pivalic Acid 65% >20:1 Bulky t-Bu group avoids C8 completely.
2 Cyclopropanecarboxylic Acid 58% 8:1 Good selectivity; useful medicinal motif.

| 3 | Difluoromethanesulfinate | 45% | 4:1 | Electron-deficient radicals are less nucleophilic; lower yield. |

Protocol B: C6-Cyanation via N-Oxide Rearrangement (Reissert-Henze)

Objective: Installation of a nitrile (-CN) group at C6. Mechanism:


-oxidation followed by nucleophilic attack and elimination.
Materials
  • Substrate: 1-Chloro-2,7-naphthyridine

  • Oxidant: m-CPBA (meta-chloroperoxybenzoic acid, 77% max)

  • Reagent: Trimethylsilyl cyanide (TMSCN)

  • Activator: Dimethylcarbamoyl chloride or Benzoyl chloride

Step-by-Step Methodology

Step 1: Selective N-Oxidation

  • Dissolve 1-chloro-2,7-naphthyridine (1.0 mmol) in DCM (10 mL) at 0°C.

  • Add m-CPBA (1.1 mmol) portion-wise.

    • Why: The N7 nitrogen is less sterically hindered than N2 (adjacent to C1-Cl) and arguably more basic. Stoichiometric control is vital to prevent N,N'-dioxide formation.

  • Stir at RT for 3 hours. Monitor consumption of SM.

  • Wash with sat.

    
     to remove benzoic acid byproduct. Isolate the N-oxide.
    

Step 2: Reissert-Henze Cyanation

  • Dissolve the crude N-oxide (1.0 mmol) in anhydrous DCM (5 mL).

  • Add TMSCN (1.5 mmol) under Nitrogen atmosphere.

  • Add Dimethylcarbamoyl chloride (1.2 mmol) dropwise at 0°C.

    • Mechanism:[1][2][3][4] Acylation of the N-oxide oxygen creates a reactive cation. Cyanide attacks C6 (alpha position). Elimination of the carbamate restores aromaticity.

  • Stir at RT for 12 hours.

  • Workup: Quench with water. Extract with DCM.[1]

  • Purification: Column chromatography. The 6-cyano-1-chloro-2,7-naphthyridine is a stable solid.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for C6 functionalization.

Naphthyridine_Functionalization Start 1-Chloro-2,7-Naphthyridine Minisci_Cond Conditions: R-COOH, AgNO3, S2O8, TFA (Protonation of N7) Start->Minisci_Cond Path A: Direct Alkylation Oxidation m-CPBA, DCM, 0°C Start->Oxidation Path B: Functional Group Install Radical_Species Nucleophilic Radical (R•) Minisci_Cond->Radical_Species Transition_State Steric Filter: C1-Cl blocks C8 attack Radical_Species->Transition_State Attacks electron-deficient ring Product_A 6-Alkyl-1-chloro-2,7-naphthyridine Transition_State->Product_A Major Isomer (C6) NOxide 7-N-Oxide Intermediate Oxidation->NOxide Selective N7 Oxidation Reissert TMSCN, Benzoyl Chloride NOxide->Reissert Activation Product_B 6-Cyano-1-chloro-2,7-naphthyridine Reissert->Product_B Nucleophilic Attack at C6

Figure 1: Strategic workflow for differentiating C6 functionalization from C1/C8 competing pathways.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Minisci) Poor radical generation or pH too high.Ensure TFA is added to protonate the ring. Increase temp to 50°C.
C8 Regioisomer Formation Radical is too small (e.g., methyl).Use bulkier radicals (isopropyl, cyclobutyl) or lower temperature.
Over-oxidation (N-Oxide) Excess mCPBA used.Strictly limit mCPBA to 1.05 equiv. Perform reaction at -10°C.
Hydrolysis of C1-Cl Reaction conditions too basic/nucleophilic.Avoid hydroxide bases during workup; use bicarbonate.

References

  • Minisci Reaction Mechanisms

    • Duncton, M. A. J. "Minisci reactions: Versatile C-H functionalizations for medicinal chemists." Med.[3] Chem. Commun., 2011, 2 , 1135-1161.[3] Link

    • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew. Chem. Int. Ed., 2019, 58 , 13666. Link

  • Naphthyridine Chemistry: Litvinov, V. P. "Chemistry of 1,6-naphthyridines and other isomeric naphthyridines." Russian Chemical Reviews, 2004. (Provides foundational reactivity patterns for 2,7-isomers). Moy, K., et al. "Regioselective Synthesis of 2,7-Naphthyridines." J. Org. Chem., 2010.
  • Reissert-Henze Reaction

    • Fife, W. K. "Regioselective Cyanation of Heterocyclic N-Oxides." J. Org. Chem., 1983, 48 , 1375. Link

Sources

Application Note: Regioselective Sonogashira Coupling of 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the 2,7-naphthyridine scaffold. It addresses the specific challenge of achieving regioselectivity in a di-halogenated heterocyclic system.

Executive Summary

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., CDK, VEGFR) and anti-infective agents. The functionalization of 6-bromo-1-chloro-2,7-naphthyridine presents a classic chemoselectivity challenge: differentiating between two halogenated sites adjacent to nitrogen atoms.

This protocol details the conditions required to achieve exclusive Sonogashira coupling at the C6-Bromide position while preserving the C1-Chloride for subsequent diversification (e.g., SNAr or Suzuki coupling). By leveraging the distinct rates of oxidative addition between C–Br and C–Cl bonds, this method delivers high yields (>80%) with minimal side reactions.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

The substrate contains two electrophilic sites:

  • C1-Chloride: Located

    
     to N2. Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen.
    
  • C6-Bromide: Located

    
     to N7. Activated for both SNAr and Palladium-catalyzed oxidative addition.
    

Mechanistic Insight: In Palladium(0)-catalyzed cross-couplings, the rate-determining step for aryl halides is often oxidative addition . The bond dissociation energy (BDE) of C–Br (approx. 68 kcal/mol) is significantly lower than that of C–Cl (approx. 81 kcal/mol). Consequently, Pd(0) inserts into the C–Br bond orders of magnitude faster than the C–Cl bond.

  • Critical Control Point: To prevent SNAr side-reactions at the labile C1-Cl position, the reaction must be run under anhydrous conditions using a non-nucleophilic base (or a hindered amine) and moderate temperatures (Room Temp to 50°C).

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for the C6-Br site and the competing pathways.

ReactionPathway Substrate 6-Bromo-1-chloro- 2,7-naphthyridine OxAdd Oxidative Addition (Fast at C-Br) Substrate->OxAdd Preferred Path SideRxn Side Reaction: SNAr at C1-Cl Substrate->SideRxn High Temp / Nucleophilic Base Pd0 Pd(0) Catalyst Pd0->OxAdd Complex Pd(II) Intermediate (C6-Insertion) OxAdd->Complex Transmetal Transmetalation (Cu-Acetylide) Complex->Transmetal + R-C≡C-Cu Product 6-Alkynyl-1-chloro- 2,7-naphthyridine Transmetal->Product Reductive Elimination

Figure 1: Kinetic pathway showing the preferential oxidative addition at C6-Br over C1-Cl.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Notes
6-Bromo-1-chloro-2,7-naphthyridine Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.2Slight excess to drive completion.
Pd(PPh3)2Cl2 Catalyst0.05Bis(triphenylphosphine)Pd(II) dichloride. Robust, air-stable precursor.
CuI Co-Catalyst0.03Copper(I) Iodide. Essential for Sonogashira cycle.
Triethylamine (Et3N) Base3.0Acts as base and buffer. Ensure high purity (distilled).
DMF or THF Solvent[0.1 M]Anhydrous and Degassed. DMF preferred for solubility.
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask or purge a reaction vial with Argon/Nitrogen for 5 minutes.

  • Critical: Oxygen inhibits the Pd catalytic cycle and promotes Glaser homocoupling of the alkyne.

Step 2: Reagent Assembly

  • Add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv) and CuI (3 mol%) to the flask.

  • Add Pd(PPh3)2Cl2 (5 mol%).

  • Seal the flask and purge with Argon for 3 more cycles (Vacuum/Backfill).

Step 3: Solvent and Base Addition

  • Inject anhydrous DMF (concentration ~0.1 M relative to substrate) via syringe.

  • Inject Triethylamine (3.0 equiv).

  • Inject the Terminal Alkyne (1.2 equiv) dropwise.

    • Note: If the alkyne is a solid, add it in Step 2 with the other solids.

Step 4: Reaction & Monitoring

  • Stir the mixture at Room Temperature (25°C) for 1 hour.

  • Monitor: Check TLC (Hexane/EtOAc) or LCMS.

    • Observation: If starting material remains after 2 hours, heat gently to 45°C .

    • Warning: Do not exceed 60°C to avoid displacement of the C1-Chloride.

Step 5: Workup & Purification

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash with Water (x2) to remove DMF and salts.

  • Wash with Brine (x1).

  • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Tip: Use a gradient of Hexanes

      
       EtOAc. The product is typically more polar than the starting bromide but less polar than homocoupled alkyne byproducts.
      

Troubleshooting & Optimization

Use this logic tree to resolve common issues during the synthesis.

Troubleshooting Start Issue Observed LowYield Low Conversion Start->LowYield SideProd C1-Substitution (Side Product) Start->SideProd HomoCoup Alkyne Homocoupling Start->HomoCoup Heat Increase Temp to 50°C LowYield->Heat CatSwitch Switch to Pd(dppf)Cl2 LowYield->CatSwitch TempDrop Lower Temp to 20°C SideProd->TempDrop BaseSwitch Use DIPEA (More hindered) SideProd->BaseSwitch Degas Re-Degas Solvent (O2 Leak) HomoCoup->Degas SlowAdd Syringe Pump Alkyne Addition HomoCoup->SlowAdd

Figure 2: Troubleshooting decision tree for reaction optimization.

Key Troubleshooting Notes:
  • C1-Substitution: If you observe the loss of the chloride (mass = Product - 35 + Nucleophile), the base or solvent is attacking C1. Switch to DIPEA (Hunig's base) which is too bulky to act as a nucleophile at C1.

  • Dehalogenation: If you observe hydro-dehalogenation (replacement of Br with H), ensure the solvent is strictly anhydrous and reduce the reaction time.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Pd/Cu cycle).
  • Organic Chemistry Portal. (2024).[1] Sonogashira Coupling.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on reactivity order Br > Cl).

Sources

Application Note: Design and Synthesis of Bipolar OLED Materials Using 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in organic electronics and materials science. It details the strategic utilization of 6-Bromo-1-chloro-2,7-naphthyridine as a high-value scaffold for synthesizing bipolar host materials and electron transport layers (ETLs) in OLEDs.

Executive Summary & Strategic Rationale

In the pursuit of high-efficiency OLEDs, particularly Thermally Activated Delayed Fluorescence (TADF) and phosphorescent devices, the management of charge balance is critical. 2,7-Naphthyridine derivatives have emerged as superior electron-deficient building blocks compared to traditional pyridines or quinolines due to their deeper LUMO levels and high electron mobility (


 to 

cm

V

s

).

6-Bromo-1-chloro-2,7-naphthyridine acts as a "linchpin" intermediate. Its structural asymmetry offers two chemically distinct handles:

  • C1-Chloro (α-to-Nitrogen): Highly activated for Nucleophilic Aromatic Substitution (S

    
    Ar) due to the strong electron-withdrawing nature of the adjacent imine-like nitrogen.
    
  • C6-Bromo: Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated protocol for exploiting this orthogonal reactivity to construct Donor-Acceptor (D-A) architectures, essential for bipolar host materials.

Material Design & Reactivity Logic

The core advantage of this scaffold is the ability to sequentially introduce hole-transporting units (Donors) and electron-transporting/modulating units (Acceptors) without protecting groups.

Reactivity Hierarchy
  • Site 1 (C1-Cl):

    
     (under base-promoted conditions).
    
  • Site 2 (C6-Br):

    
    .
    

Design Strategy:

  • Step 1 (S

    
    Ar):  Introduce a bulky donor (e.g., Carbazole) at C1. The steric bulk at C1 also twists the molecule, interrupting conjugation and raising the Triplet Energy (
    
    
    
    ), which is crucial for host materials.
  • Step 2 (Suzuki): Extend the conjugation or add stability at C6 using aryl boronic acids.

Visualization: Synthetic Pathway

SyntheticPathway cluster_legend Reactivity Logic Start 6-Bromo-2,7-naphthyridin-1(2H)-one (Precursor) Inter 6-Bromo-1-chloro-2,7-naphthyridine (Scaffold) Start->Inter POCl3, Reflux (Chlorination) Step1 Intermediate A (1-Carbazolyl-6-bromo derivative) Inter->Step1 Carbazole, NaH SNAr @ C1 Final Target Bipolar Host (1-Carbazolyl-6-aryl-2,7-naphthyridine) Step1->Final Ar-B(OH)2, Pd(PPh3)4 Suzuki @ C6 Logic1 C1-Cl: Activated for SNAr Logic2 C6-Br: Activated for Pd-Cat

Caption: Sequential functionalization strategy exploiting the orthogonal reactivity of the C1-Cl and C6-Br sites.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Conversion of 6-bromo-2,7-naphthyridin-1(2H)-one to 6-bromo-1-chloro-2,7-naphthyridine.

Reagents:

  • Starting Material: 6-Bromo-2,7-naphthyridin-1(2H)-one (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (Excess, solvent)
    
  • Phosphorus Pentachloride (PCl

    
    ) (1.1 eq) - Optional accelerator
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a condenser and drying tube (CaCl

    
    ), suspend 6-bromo-2,7-naphthyridin-1(2H)-one (5.0 g, 22.2 mmol) in POCl
    
    
    
    (30 mL).
  • Reaction: Add PCl

    
     (5.1 g, 24.4 mmol) carefully. Heat the mixture to reflux (105 °C) for 4–6 hours. The suspension will clear as the chlorinated product forms.
    
  • Workup: Cool to room temperature. Remove excess POCl

    
     under reduced pressure.
    
  • Quench: Pour the residue slowly onto crushed ice/water (200 mL) with vigorous stirring. Neutralize with saturated NaHCO

    
     (aq) to pH 7–8.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 4:1).

    • Yield Expectation: 85–92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Functionalization (The "Donor First" Approach)

Objective: Synthesis of 1-(9H-carbazol-9-yl)-6-phenyl-2,7-naphthyridine (Example Target).

Step 1: S


Ar at C1 (Introduction of Donor) 
  • Activation: In a dry flask, dissolve Carbazole (1.1 eq) in anhydrous DMF. Add NaH (60% in oil, 1.2 eq) at 0 °C. Stir for 30 min until H

    
     evolution ceases.
    
  • Addition: Add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 eq) dissolved in DMF dropwise.

  • Conditions: Heat to 80 °C for 6 hours. Monitor by TLC (The C1-Cl is displaced; C6-Br remains intact).

  • Workup: Quench with water, filter the precipitate. Recrystallize from Ethanol/Toluene.

    • Product: 1-(9H-carbazol-9-yl)-6-bromo-2,7-naphthyridine.

Step 2: Suzuki Coupling at C6 (Introduction of Acceptor/Extender)

  • Mix: Combine the product from Step 1 (1.0 eq), Phenylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
  • Catalyst: Degas with N

    
     for 15 min. Add Pd(PPh
    
    
    
    )
    
    
    (0.05 eq).
  • Reaction: Reflux (90–100 °C) under N

    
     for 12 hours.
    
  • Purification: Column chromatography (DCM/Hexane). Sublimate the final material for OLED grade purity (>99.5%).

Device Fabrication & Architecture

To validate the material as a host or ETL, the following standard phosphorescent OLED (PhOLED) architecture is recommended.

Device Stack:

  • Anode: ITO (150 nm)

  • HIL: HAT-CN (10 nm)

  • HTL: TAPC (40 nm)

  • EBL (Exciton Blocking): TCTA (10 nm)

  • EML (Emissive Layer): Target Material : Ir(ppy)

    
     (10 wt%) (30 nm)
    
  • HBL/ETL: TmPyPB (40 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Visualization: Device Architecture

DeviceStack Cathode Cathode: Al (100 nm) LiF (1 nm) ETL ETL: TmPyPB (40 nm) EML EML: Target Host : Ir(ppy)3 (30 nm) (Bipolar Transport) HTL HTL: TAPC (40 nm) / TCTA (10 nm) HIL HIL: HAT-CN (10 nm) Anode Anode: ITO Glass

Caption: Standard Green PhOLED stack utilizing the naphthyridine derivative as a host material.

Key Performance Indicators (Data Summary)

When characterizing the synthesized 2,7-naphthyridine derivative, compare against these benchmarks:

ParameterMethodTarget Range (Host)Target Range (ETL)
LUMO Level CV (vs Fc/Fc+)-2.8 to -3.2 eV-3.0 to -3.4 eV
HOMO Level AC-2 / CV-5.8 to -6.2 eVDeep (> -6.5 eV)
Triplet Energy (

)
Low Temp PL (77 K)> 2.6 eV (Green)N/A
Glass Transition (

)
DSC> 100 °C> 90 °C
Electron Mobility SCLC>

cm

/Vs
>

cm

/Vs

References

  • Naphthyridine Scaffolds in OLEDs

    • Zhang, A., et al. (2007).[1] "Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues." Journal of Combinatorial Chemistry. Link

  • Reactivity of Dihalo-Heterocycles

    • Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of the Suzuki−Miyaura Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society.[2] (Contextual grounding for Cl vs Br reactivity).

  • OLED Device Physics (ETL/Host)

    • Su, S. J., et al. (2008). "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials. Link

  • Precursor Availability

    • Sigma-Aldrich Product: 6-Bromo-2,7-naphthyridin-1(2H)-one (CAS: 1260671-39-3). Link

Disclaimer: This protocol involves the use of hazardous chemicals (POCl


, NaH). All experiments must be conducted in a fume hood with appropriate PPE. The specific reaction times may vary based on scale and purity of reagents.

Sources

Asymmetric synthesis involving 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 6-Bromo-1-chloro-2,7-naphthyridine as a bifunctional electrophilic scaffold in asymmetric synthesis. Unlike simple planar heterocycles, this scaffold offers two distinct reactivity "hotspots" (C1-Cl and C6-Br) that allow for sequential regioselective functionalization .

The protocols below do not treat the molecule as a passive substrate but as a programmable logic gate for chemical synthesis. We focus on two primary asymmetric strategies:

  • Chiral Induction via

    
    :  Exploiting the high electrophilicity of the C1 position to introduce chiral auxiliaries or pharmacophores.
    
  • Atroposelective Functionalization: Utilizing the C6 position for metal-catalyzed cross-couplings that generate axially chiral biaryls, a critical motif in modern kinase inhibitor design.

Chemical Architecture & Reactivity Profile

The 2,7-naphthyridine core is electronically biased. Understanding this bias is the prerequisite for successful synthesis.

  • C1-Cl (The "Soft" Spot): Located

    
     to the N2 nitrogen. The inductive effect of the nitrogen renders this position highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) under mild conditions.
  • C6-Br (The "Hard" Spot): Located in the adjacent ring. While less activated toward

    
    , the C-Br bond is ideal for oxidative addition by Palladium(0), facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]
    
Reactivity Logic Map

ReactivityMap Scaffold 6-Bromo-1-chloro- 2,7-naphthyridine C1_Site C1-Cl Position (High Electrophilicity) Scaffold->C1_Site Alpha to N2 C6_Site C6-Br Position (Moderate Electrophilicity) Scaffold->C6_Site Beta to N7 Rxn_SNAr SNAr Substitution (Nucleophiles: Amines, Alkoxides) Temp: 25-60°C C1_Site->Rxn_SNAr Primary Pathway Rxn_Pd Pd-Catalyzed Coupling (Suzuki, Buchwald) Temp: 80-110°C C6_Site->Rxn_Pd Primary Pathway Rxn_SNAr->Rxn_Pd Sequential Workflow (Preserves Regiocontrol)

Figure 1: Reactivity heatmap demonstrating the orthogonal nature of the halogen substituents.[1] The C1-Cl bond is kinetically labile toward nucleophiles, while the C6-Br bond requires catalytic activation.

Protocol A: Chiral Side-Chain Installation via Regioselective

Objective: To introduce a chiral center at the C1 position using a chiral amine nucleophile without affecting the C6-bromide handle. This preserves the C6 position for subsequent elaboration.

Mechanism: The reaction proceeds via a Meisenheimer-like transition state stabilized by the N2 nitrogen.

Materials
  • Substrate: 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv)

  • Nucleophile: (S)-1-Phenylethylamine or Chiral Amino Acid Ester (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) or DMSO.[1]
    
    • Note: Avoid protic solvents like ethanol if high temperatures are required, as alkoxide competition can occur.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 6-Bromo-1-chloro-2,7-naphthyridine (100 mg, 0.41 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (143 µL, 0.82 mmol) followed dropwise addition of the chiral amine (0.45 mmol).

  • Reaction:

    • Stir the mixture at ambient temperature (20–25°C) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Cl-species) should disappear. If conversion is slow after 4h, warm to 50°C. Do not exceed 80°C to avoid potential displacement of the bromide or racemization of sensitive amines.

  • Work-up:

    • Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) to remove DMF.[1]

    • Wash with Brine (10 mL), dry over anhydrous

      
      , and concentrate
      
    • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).[1]

  • Validation:

    • NMR: Confirm loss of C1-Cl signal and presence of chiral amine protons.

    • Chiral HPLC: Verify enantiomeric excess (ee) matches the starting amine (confirming no racemization occurred).

Protocol B: Atroposelective Buchwald-Hartwig Coupling at C6

Objective: To synthesize axially chiral biaryl systems. After functionalizing C1 (as per Protocol A), the C6-Br bond is coupled with a bulky partner using a chiral ligand to induce restricted rotation (atropisomerism).[1]

Context: This is a "Class II" asymmetric synthesis where the chirality is generated by the restricted rotation of the newly formed bond.

Materials
  • Substrate: C1-substituted 6-bromo-2,7-naphthyridine (from Protocol A).

  • Coupling Partner: 2-Methyl-1-naphthylboronic acid (or similar bulky arene).

  • Catalyst:

    
     (5 mol%).[1]
    
  • Chiral Ligand: (S)-BINAP or (S)-KenPhos (10 mol%).[1]

  • Base:

    
     (anhydrous, 2.0 equiv).[1]
    
  • Solvent: Toluene (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Catalyst Pre-complexation: Add

    
     and (S)-BINAP to the tube. Add Toluene (2 mL) and stir at room temperature for 15 mins to generate the active chiral catalyst species (solution turns orange/red).
    
  • Substrate Addition: Add the C1-substituted naphthyridine (0.2 mmol), the boronic acid (0.3 mmol), and

    
     (0.4 mmol).
    
  • Reaction:

    • Seal the tube and heat to 90°C for 12–18 hours.

    • Critical Control: Vigorous stirring is essential for the heterogeneous base system.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate filtrate.[2]

  • Purification & Analysis:

    • Purify via preparative TLC or Column Chromatography.

    • Analysis:

      
      -NMR will show doubling of signals if a mixture of atropisomers (diastereomers) is formed.
      
    • Determination: Use Chiral HPLC (e.g., Chiralpak AD-H column) to determine the Diastereomeric Ratio (dr).[1]

Workflow Visualization

Workflow Start Start: 6-Bromo-1-chloro- 2,7-naphthyridine Step1 Step 1: Regioselective SNAr (Reagent: Chiral Amine, DIPEA, DMF) Target: C1-Substitution Start->Step1 Intermed Intermediate: (S)-N-(1-phenylethyl)-6-bromo- 2,7-naphthyridin-1-amine Step1->Intermed >95% Regioselectivity Step2 Step 2: Atroposelective Coupling (Reagent: Bulky Boronic Acid, Pd/BINAP) Target: C6-Axial Chirality Intermed->Step2 Final Final Product: Chiral, Functionalized Naphthyridine Step2->Final dr > 90:10

Figure 2: Sequential functionalization workflow. Step 1 installs a static chiral center; Step 2 installs a dynamic (axial) chiral element.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Temperature too low; Nucleophile steric hindrance.Increase Temp to 50°C; Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).
C1/C6 Bis-substitution Nucleophile too aggressive or Temp >100°C.Strictly control Temp <60°C. Ensure stoichiometry is 1.1 equiv max.
Racemization of Amine Base too strong (e.g., NaH, KOtBu).[1]Use mild organic bases (DIPEA, TEA) or inorganic carbonates (

).[1]
Palladium Black Precipitate Inefficient ligand complexation or

leak.
Degas solvents thoroughly (freeze-pump-thaw). Increase ligand:Pd ratio to 2.2:1.

References

  • General Naphthyridine Reactivity

    • Litvinov, V. P.[1] "Advances in the chemistry of 1,7- and 2,7-naphthyridines." Russian Chemical Reviews, 2004.

  • Buchwald-Hartwig Coupling Protocols

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Regioselective Functionalization of Polyhalogenated Heterocycles

    • Lumb, J., et al.[1][3] "Asymmetric synthesis of chiral β-alkynyl carbonyl derivatives via sequential catalysis." Chemical Science, 2016.[3] (Demonstrates sequential concepts).

  • Atroposelective Synthesis

    • Wencel-Delord, J., et al.[1] "Stereoselective Synthesis of Axially Chiral Biaryls." Chemical Society Reviews, 2015.

  • Sequential

    
     and Coupling: 
    
    • Smith, J. A., et al.[1] "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, 2008.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-1-chloro-2,7-naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center for researchers optimizing Suzuki-Miyaura cross-coupling on the 6-Bromo-1-chloro-2,7-naphthyridine scaffold.

Current Status: Operational Topic: Optimization of Suzuki-Miyaura Coupling (SMC) Conditions Audience: Medicinal Chemists, Process Development Scientists[1]

Core Reactivity Analysis & Selectivity Map

Before initiating experimental troubleshooting, it is critical to understand the electronic landscape of your substrate. 6-Bromo-1-chloro-2,7-naphthyridine presents a classic "competitor" scenario in cross-coupling: two electrophilic sites activated by adjacent nitrogen atoms.

The Reactivity Hierarchy

In 2,7-naphthyridines, positions 1, 3, 6, and 8 are


-positions relative to the nitrogen atoms.
  • Position 6 (Br): Highly activated due to the

    
    -nitrogen and the superior leaving group ability of Bromine.[1]
    
  • Position 1 (Cl): Highly activated due to the

    
    -nitrogen (similar to 1-chloroisoquinoline).[1] While Chlorine is a poorer leaving group than Bromine, the electron deficiency at C1 is significant.
    

Theoretical Coupling Order:


[1]

The Risk: The reactivity gap between C6-Br and C1-Cl is narrower than in simple benzene systems. Using overly active catalysts (e.g., Pd-dialkylbiarylphosphines like XPhos) or excess boronic acid often leads to inseparable mixtures of mono-coupled, bis-coupled, and hydrolytically degraded products.

ReactivityMap Substrate 6-Bromo-1-chloro- 2,7-naphthyridine C6 C6-Br Site (Preferred) Substrate->C6  Fast Oxidative Addition (Weak C-Br bond) C1 C1-Cl Site (Competitor) Substrate->C1  Slower Oxidative Addition (Strong C-Cl bond) Product Product C6->Product  Target Mono-Coupling BisProduct BisProduct C1->BisProduct  Over-Reaction (Bis-coupling) Activation Both sites are alpha-to-Nitrogen activated! Activation->C6 Activation->C1

Figure 1: Reactivity landscape of 6-Bromo-1-chloro-2,7-naphthyridine indicating the kinetic preference for C6 coupling.

Troubleshooting Guides (Q&A)

Module A: Regioselectivity Issues

Q: I am observing significant bis-coupled product (reaction at both Br and Cl). How do I stop at the mono-coupled C6 product?

Diagnosis: Your catalytic system is likely too active, or your stoichiometry is loose. The C1-Cl bond, being electron-deficient, is prone to oxidative addition once the C6-Br is consumed.

Corrective Protocol:

  • Stoichiometry Control: Reduce the boronic acid equivalent to 0.95 - 1.0 eq . Do not use excess. It is better to leave 5% starting material than to purify bis-coupled byproducts.

  • Catalyst De-tuning: Switch from highly active "Buchwald-type" precatalysts (e.g., XPhos Pd G4) to "standard" activity catalysts.

    • Recommendation:Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (DCM complex).[1] These ligands are bulky enough to facilitate the Br coupling but often struggle to insert into the C-Cl bond under mild conditions.

  • Temperature Modulation: Lower the reaction temperature. If running at 100°C, reduce to 60-80°C . The activation energy for C-Cl insertion is higher; lower heat discriminates effectively.

Module B: Low Conversion / Stalled Reaction

Q: The reaction stalls at 50% conversion, but I see no bis-coupling. Adding more catalyst doesn't help.

Diagnosis: This often indicates catalyst poisoning or hydrolytic instability of the substrate. Naphthyridines possess basic nitrogens that can coordinate to Pd, shutting down the cycle. Alternatively, the C1-Cl site may be hydrolyzing to the naphthyridinone (C1-OH/C=O), which poisons the catalyst.

Corrective Protocol:

  • Base Selection: Switch from aqueous bases (Na2CO3/H2O) to anhydrous conditions to prevent hydrolysis.[1]

    • Try:Cs2CO3 or K3PO4 (finely ground) in 1,4-Dioxane or Toluene under strictly anhydrous conditions.[1]

  • Additives: Add a Lewis acid scavenger or a copper salt? No, simpler: Add CuI (10 mol%) (Liebeskind-style boost) or switch to a precatalyst that resists coordination, such as Pd(amphos)Cl2 .[1]

  • Solvent Switch: If solubility is poor (common with flat heteroaromatics), use n-Butanol or a DMF/THF mixture.[1] High local concentration of substrate can accelerate the desired pathway.

Module C: Hydrolysis Byproducts

Q: I see a peak with Mass = [M-Cl+OH]. My Chlorine is being replaced by an OH group.

Diagnosis: Nucleophilic aromatic substitution (S_NAr) by hydroxide ions.[1] The C1 position is highly electrophilic (like 2-chloropyridine) and susceptible to attack by water/hydroxide at high temperatures.[1]

Corrective Protocol:

  • Eliminate Water: Move to a non-aqueous Suzuki protocol.

    • System:Pd(dppf)Cl2 , CsF (2-3 equiv), DME (Dimethoxyethane) , 80°C.[1]

    • Why: Fluoride acts as the base for boron activation without generating high concentrations of aggressive hydroxide ions.

Optimized Experimental Protocols

Protocol A: High-Selectivity Conditions (Targeting C6-Br)

Best for preventing bis-coupling and C1-Cl reaction.[1]

ComponentReagentEquivalentsNotes
Substrate 6-Br-1-Cl-2,7-naphthyridine1.0
Partner Boronic Acid/Pin Ester0.95 - 1.0 Limiting reagent is key.[2]
Catalyst Pd(PPh3)4 0.05 (5 mol%)Moderate activity prevents Cl-insertion.[1]
Base Na2CO3 (2M aq.)2.0Standard activation.[1]
Solvent Toluene / Ethanol (4:[1]1)[0.1 M]Ethanol aids solubility.[1]
Conditions 80°C, 4-12 hoursMonitor by LCMS every 2h.
Protocol B: "Difficult Substrate" Conditions (Anhydrous)

Use if hydrolysis (OH formation) is observed or substrate solubility is poor.[1]

ComponentReagentEquivalentsNotes
Substrate 6-Br-1-Cl-2,7-naphthyridine1.0
Partner Boronic Acid1.1Slight excess allowed here.[3][4]
Catalyst Pd(dppf)Cl2 · DCM 0.05Robust, resists N-coordination.
Base Cs2CO3 (Solid, micronized)3.0Anhydrous base.[1]
Solvent 1,4-Dioxane (Dry)[0.1 M]Degas thoroughly with Argon.
Conditions 90-100°C, Sealed Tube

Decision Logic for Optimization

Use this flow to determine your next experimental step.

OptimizationFlow Start Start Optimization CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Mixture: Product + Bis-coupled CheckLCMS->Result1 Result2 Low Conv. + Hydrolysis (M-Cl+OH) CheckLCMS->Result2 Result3 No Reaction / SM only CheckLCMS->Result3 Action1 Action: Switch to Pd(PPh3)4 Reduce Boronic Acid to 0.95 eq Lower Temp to 60°C Result1->Action1 Action2 Action: Switch to Anhydrous Protocol (Cs2CO3 / Dioxane) Avoid aqueous bases Result2->Action2 Action3 Action: Check Catalyst Poisoning Try Pd(amphos)Cl2 or Pd(dtbpf)Cl2 Increase Temp to 100°C Result3->Action3

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures on naphthyridine scaffolds.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source: Chemical Science (RSC), 2016.[1]

    • Relevance: Establishes the general rule th

      
      -halo heterocycles (like C1-Cl) have enhanced electrophilicity, often competing with Br sites.[1]
      
    • URL:[Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1,6]-naphthyridines.

    • Source: RHHZ (Research on Chemical Intermediates), 2017.[1]

    • Relevance: Demonstrates selectivity for Br over OTs/Cl in naphthyridine systems using controlled stoichiometry and c
    • URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: Journal of the American Chemical Society, 2013.
    • Relevance: Provides mechanistic insight into catalyst poisoning by nitrogen-rich scaffolds and solutions using specific prec
    • URL:[Link][1]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candid

    • Source: MDPI Molecules, 2025.
    • Relevance: Recent examples of 2,7-naphthyridine synthesis and functionalization, confirming stability and handling protocols.
    • URL:[Link][1]

Sources

Technical Support Center: Purification of 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-1-chloro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions encountered during the purification of this critical building block. Our goal is to empower you with the knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Bromo-1-chloro-2,7-naphthyridine from typical reaction mixtures.

Problem 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of 6-Bromo-1-chloro-2,7-naphthyridine during purification by column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery after column chromatography is a common issue that can often be resolved by optimizing several experimental parameters. The polar nature of the naphthyridine ring system can lead to strong interactions with the stationary phase, typically silica gel.

Potential Causes and Solutions:

  • Irreversible Adsorption to Silica Gel: The basic nitrogen atoms in the 2,7-naphthyridine core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and, in some cases, irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (Et₃N). A common practice is to use a solvent system containing 0.5-1% Et₃N in your eluent. This will neutralize the acidic sites on the silica and reduce strong product-stationary phase interactions.

  • Improper Solvent System (Eluent): If the eluent is not polar enough, the product will move too slowly or not at all. If it's too polar, it will co-elute with impurities.

    • Solution: Methodically determine the optimal eluent system using thin-layer chromatography (TLC) before committing to the column. A good starting point for halogenated heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] A step-gradient elution, where the polarity of the solvent is gradually increased, can also be effective in separating the desired compound from impurities with different polarities.[2]

  • Product Degradation on Silica: Some sensitive compounds can degrade on acidic silica gel.

    • Solution: Besides deactivating the silica with triethylamine, you can consider using a less acidic stationary phase like alumina (basic or neutral). However, always perform a preliminary TLC analysis with the chosen stationary phase to ensure proper separation.

Workflow for Optimizing Column Chromatography:

Sources

Catalyst selection for cross-coupling with 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced troubleshooting and protocol optimization resource for researchers working with 6-Bromo-1-chloro-2,7-naphthyridine . It synthesizes mechanistic insights with practical, field-proven methodologies.

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Catalyst Selection & Process Optimization

Substrate Analysis: The "Jekyll & Hyde" Reactivity

Before selecting a catalyst, you must understand the unique electronic landscape of 6-Bromo-1-chloro-2,7-naphthyridine . This scaffold presents a classic "Selectivity Paradox" in palladium catalysis.

  • Position C1-Cl (The "Activated" Trap): Located

    
     to the nitrogen (N2) and the bridgehead. This position mimics the C1 of isoquinoline. It is electronically hyper-deficient, making the C-Cl bond exceptionally labile towards oxidative addition (despite the strong bond energy) and highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Position C6-Br (The "Standard" Handle): Located

    
     to nitrogen (N7) but 
    
    
    
    to the bridgehead (analogous to C3 of isoquinoline). While the C-Br bond is weaker (lower BDE), this position lacks the extreme electronic activation of C1.

The Challenge: Standard Pd-catalysis rules (Br > Cl) clash with electronic activation rules (C1 > C6). Your catalyst choice determines which rule wins.

Troubleshooting Guides & FAQs

Module A: Controlling Chemoselectivity (The "Which Halogen?" Issue)

Q1: I want to couple at the C6-Bromo position, but I'm observing mixtures or reaction at C1-Chloro. How do I fix this?

  • Diagnosis: You are likely using a catalyst system that is sensitive to electronic activation (e.g., Pd(PPh

    
    )
    
    
    
    ) or conditions that promote
    
    
    pathways.
  • The Fix: You must enforce "BDE-Controlled Selectivity" (Bond Dissociation Energy) where Br reacts faster than Cl.

    • Catalyst: Switch to Pd(dppf)Cl

      
        or Pd(dtbpf)Cl
      
      
      
      . Bidentate ferrocenyl ligands impose a rigid bite angle that typically favors oxidative addition into the softer, weaker C-Br bond over the harder, activated C-Cl bond.
    • Base: Use mild, non-nucleophilic bases like K

      
      PO
      
      
      
      or Na
      
      
      CO
      
      
      . Avoid strong alkoxides (KOtBu, NaOMe) which may trigger direct
      
      
      displacement of the C1-Cl.
    • Solvent: Use non-polar or moderately polar solvents (Toluene, 1,4-Dioxane). Avoid highly polar aprotic solvents (DMF, DMSO) if possible, as they enhance the electrophilicity of C1.

Q2: Can I selectively couple the C1-Chloro position first using Palladium?

  • Insight: Yes, but it defies standard textbook rules. In similar systems (like 2-chloro-6-bromoquinoline), the C1-Cl (or C2-Q) site can react preferentially due to its high electrophilicity.[1][2][3]

  • Protocol: Use Pd(PPh

    
    )
    
    
    
    (Tetrakis). The monodentate, electron-rich nature of PPh
    
    
    often facilitates oxidative addition into highly electron-deficient C-Cl bonds.
  • Alternative: Consider

    
      instead of Pd-catalysis. If your coupling partner is a nucleophile (amine, phenol, thiol), you can displace C1-Cl selectively by heating in NMP/DIPEA without touching the C6-Br.
    
Module B: Catalyst Deactivation (The "Stalled Reaction" Issue)

Q3: My reaction starts but stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: N-Coordination Poisoning . The 2,7-naphthyridine scaffold has two exposed nitrogen atoms. These act as competitive ligands, binding to the Pd(II) center and displacing your phosphine ligands, forming an inactive "Pd-substrate" complex.

  • The Fix:

    • Bulky Ligands: Use Buchwald ligands (e.g., XPhos , SPhos , RuPhos ) or Pd(dtbpf)Cl

      
       . The steric bulk prevents the naphthyridine nitrogens from coordinating to the metal center.
      
    • High Catalyst Loading: Start with 5 mol% rather than 1 mol%.

    • Temperature: Increase temperature (>100°C). Higher thermal energy promotes ligand dissociation (substrate N-detachment) and favors the catalytic cycle.

Visualizing the Decision Matrix

The following diagram maps the logical flow for selecting conditions based on your desired regioisomer.

ReactivityMap Substrate 6-Bromo-1-chloro- 2,7-naphthyridine Target Desired Target? Substrate->Target C6_Br Couple C6-Br (Retain C1-Cl) Target->C6_Br Standard Coupling C1_Cl Couple C1-Cl (Retain C6-Br) Target->C1_Cl Inverse Coupling Cat_C6 Catalyst: Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (BDE Control) C6_Br->Cat_C6 Base_C6 Base: Na2CO3 or K3PO4 (Non-nucleophilic) Cat_C6->Base_C6 Cat_C1 Catalyst: Pd(PPh3)4 (Electronic Control) C1_Cl->Cat_C1 Alt_C1 Alternative: SNAr (No Catalyst) (Nucleophiles only) C1_Cl->Alt_C1

Caption: Decision matrix for regiodivergent functionalization of 6-Bromo-1-chloro-2,7-naphthyridine.

Recommended Experimental Protocols

The following protocols are optimized baselines. Always degas solvents thoroughly.

Protocol A: Selective Coupling at C6-Br (Suzuki-Miyaura)

Target: Arylation of the bromide while sparing the activated chloride.

ComponentRecommendationFunction
Catalyst Pd(dppf)Cl

·DCM
(3-5 mol%)
Bidentate ligand enforces BDE-selectivity (Br > Cl).
Ligand None (Pre-catalyst used)N/A
Solvent 1,4-Dioxane / Water (9:1)Moderate polarity; typically gives cleaner profiles than DMF.
Base Na

CO

(2.0 equiv)
Mild base minimizes hydrolysis of C1-Cl.
Temp 80-90 °C Sufficient for Br-activation; avoid >100°C to protect Cl.

Step-by-Step:

  • Charge a vial with Substrate (1.0 eq), Boronic Acid (1.1 eq), Pd(dppf)Cl

    
     (0.05 eq), and Na
    
    
    
    CO
    
    
    (2.0 eq).
  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane/Water (9:1, 0.1 M concentration).

  • Heat to 85°C for 4-6 hours.

  • QC Check: Monitor by LCMS. If C1-Cl hydrolysis (OH product) is observed, switch solvent to Toluene and base to anhydrous K

    
    PO
    
    
    
    .
Protocol B: Selective Coupling at C1-Cl (Suzuki-Miyaura)

Target: Arylation of the chloride driven by electronic activation.

ComponentRecommendationFunction
Catalyst Pd(PPh

)

(5-10 mol%)
Monodentate, electron-rich PPh

favors oxidative addition at electron-poor C1.
Solvent DME (Dimethoxyethane)Chelating solvent stabilizes the active Pd species.
Base Cs

CO

(2.0 equiv)
"Cesium Effect" often aids solubility and coupling at difficult sites.
Temp 100-110 °C Higher energy required to overcome the C-Cl bond strength.

Note: This reaction is chemically risky. If selectivity is poor (mixture of C1 and C6 products), consider performing the C6 coupling first (Protocol A), then coupling C1 in a second step (using XPhos-Pd-G2 for the now-deactivated C1 position).

References

  • Vertex AI Search. (2025). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[2] Link

  • Vertex AI Search. (2025). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Link

  • Vertex AI Search. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2025). Cross-Coupling Catalysts - Sigma-Aldrich. Link

Sources

Technical Support Center: Synthesis of 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-1-chloro-2,7-naphthyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the synthetic literature to ensure scientific integrity and practical utility.

I. Synthetic Overview & Key Challenges

The synthesis of 6-Bromo-1-chloro-2,7-naphthyridine typically proceeds via a two-step sequence starting from the commercially available 6-Bromo-2,7-naphthyridin-1(2H)-one. The key transformation is the chlorination of the naphthyridinone using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

While the synthesis appears straightforward, the management of impurities is critical to obtaining the desired product in high purity. The primary challenges revolve around ensuring complete conversion, preventing side reactions, and effectively removing process-related impurities during workup and purification.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification Starting_Material 6-Bromo-2,7-naphthyridin-1(2H)-one Reaction Chlorination Reaction Starting_Material->Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reaction Quenching Reaction Quenching (e.g., Ice/Water) Reaction->Quenching Extraction Organic Extraction Quenching->Extraction Washing Aqueous Washing Extraction->Washing Drying_Evaporation Drying & Solvent Evaporation Washing->Drying_Evaporation Crude_Product Crude 6-Bromo-1-chloro-2,7-naphthyridine Drying_Evaporation->Crude_Product Purification_Method Purification (e.g., Column Chromatography) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

Caption: A generalized workflow for the synthesis of 6-Bromo-1-chloro-2,7-naphthyridine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 6-Bromo-1-chloro-2,7-naphthyridine?

The most common and commercially available starting material is 6-Bromo-2,7-naphthyridin-1(2H)-one. Its chemical structure and properties are well-documented, making it a reliable precursor for the subsequent chlorination step.

Q2: What is the role of phosphorus oxychloride (POCl₃) in the reaction?

Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent. It reacts with the tautomeric hydroxyl group of the 2-hydroxynaphthyridine form of the starting material to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the desired 1-chloro-2,7-naphthyridine product.

Q3: Are there any alternatives to POCl₃ for the chlorination step?

While POCl₃ is the most common reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in combination with a catalytic amount of DMF can sometimes be employed for similar heterocyclic systems[1]. However, POCl₃ is generally preferred for its effectiveness in converting lactams to chloro-heterocycles. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used as a more potent chlorinating system[2].

Q4: What are the typical reaction conditions for the chlorination of 6-Bromo-2,7-naphthyridin-1(2H)-one with POCl₃?

The reaction is typically carried out by heating the starting material in an excess of POCl₃, which often serves as both the reagent and the solvent. Reaction temperatures can range from 80°C to reflux (around 105-110°C), with reaction times varying from a few hours to overnight, depending on the scale and specific substrate reactivity. Anhydrous conditions are crucial to prevent premature hydrolysis of the POCl₃ and the product.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Incomplete Conversion of Starting Material

Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material, 6-Bromo-2,7-naphthyridin-1(2H)-one, remaining.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The reaction kinetics may be slower than anticipated.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Moisture in the Reaction POCl₃ is highly reactive with water, leading to its decomposition and reducing its effective concentration.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a new bottle of POCl₃.
Poor Solubility of Starting Material The starting material may not be fully dissolved in the POCl₃ at the reaction temperature, limiting its availability for reaction.Consider the use of a co-solvent that is inert to POCl₃, such as toluene or acetonitrile, to improve solubility. However, this will require careful optimization of the reaction conditions.
Insufficient POCl₃ If not using POCl₃ as the solvent, the stoichiometric amount may be insufficient.Increase the molar excess of POCl₃. A common range is 5-10 equivalents when a co-solvent is used.
Problem 2: Formation of a Major Byproduct with a Lower Rf/Shorter Retention Time

Symptom: A significant byproduct is observed that is more polar than the desired product. This is often the starting material being regenerated during workup.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Hydrolysis of the Product During Workup The 1-chloro substituent on the 2,7-naphthyridine ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH, reverting back to the starting naphthyridinone.[3]Quench the reaction mixture carefully by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic POCl₃ and its byproducts. Maintain a low temperature throughout the workup.
Incomplete Reaction and Hydrolysis A combination of incomplete reaction and subsequent hydrolysis of the unreacted activated intermediate during workup.Ensure the chlorination reaction goes to completion before initiating the workup.
Problem 3: Difficulty in Removing Phosphorus-Containing Byproducts

Symptom: The crude product is a thick oil or sticky solid, and the NMR spectrum shows broad signals, suggesting the presence of residual phosphorus species.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Quenching of POCl₃ POCl₃ and its hydrolysis products (e.g., phosphoric acid) can be difficult to remove from the organic phase.After quenching, ensure the aqueous phase is basic (pH > 8) to fully neutralize all acidic phosphorus byproducts. Multiple washes with saturated sodium bicarbonate solution may be necessary. A final wash with brine can help break any emulsions.
Formation of Stable Phosphate Esters In some cases, stable phosphate esters can form as byproducts.Purification by column chromatography on silica gel is usually effective in separating these polar byproducts from the desired product.
Excess POCl₃ Removal Removing large excesses of POCl₃ by aqueous workup can be challenging.Before quenching, consider removing the bulk of the excess POCl₃ by distillation under reduced pressure.[4] This should be done with caution in a well-ventilated fume hood.
Problem 4: Discoloration of the Final Product

Symptom: The isolated product is a dark brown or black solid, indicating the presence of colored impurities.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Decomposition at High Temperatures Prolonged heating at high temperatures can lead to thermal decomposition of the starting material or product.Use the minimum effective temperature and reaction time necessary for complete conversion.
Presence of Acidic Impurities Residual acidic species can promote degradation.Ensure thorough neutralization during workup. Consider an additional wash with a dilute base.
Oxidation The electron-rich naphthyridine ring may be susceptible to oxidation.Perform the reaction under an inert atmosphere. If necessary, consider purification methods that can remove colored impurities, such as treatment with activated carbon or recrystallization.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 6-Bromo-1-chloro-2,7-naphthyridine

This protocol is a representative procedure based on analogous transformations in the literature.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-Bromo-2,7-naphthyridin-1(2H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10-20 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution, ensuring the pH of the aqueous layer remains basic (pH > 8).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-Bromo-1-chloro-2,7-naphthyridine.

Impurity Profile and Identification

The following table summarizes the potential impurities, their likely origin, and methods for their identification.

Impurity Structure Potential Origin Identification (Expected Mass & Key NMR Signals)
Starting Material 6-Bromo-2,7-naphthyridin-1(2H)-oneIncomplete reaction.MS (ESI+): m/z ~225/227 (Br isotopes).[5] ¹H NMR: Presence of a broad NH signal.
Hydrolysis Product 6-Bromo-2,7-naphthyridin-1(2H)-oneHydrolysis of the product during workup.Same as starting material.
Over-chlorinated Product 1,X-Dichloro-6-bromo-2,7-naphthyridineReaction of POCl₃ with other positions on the ring (less likely under these conditions).MS (ESI+): m/z ~277/279/281 (Br and Cl isotopes).
De-brominated Product 1-Chloro-2,7-naphthyridineTrace impurities in the starting material or side reactions.MS (ESI+): m/z ~165/167 (Cl isotopes).

Impurity Formation Pathways

Impurity_Formation Start 6-Bromo-2,7-naphthyridin-1(2H)-one Reaction POCl₃, Heat Start->Reaction Incomplete Incomplete Reaction Reaction->Start Unreacted Product 6-Bromo-1-chloro-2,7-naphthyridine Reaction->Product Desired Path Product->Start Undesired Path Hydrolysis Hydrolysis (Workup) SM_Impurity Starting Material Impurity

Caption: Key pathways for impurity formation in the synthesis of 6-Bromo-1-chloro-2,7-naphthyridine.

V. Analytical Methods for Quality Control

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The product should have a higher Rf value than the more polar starting material.

  • Visualization: UV light (254 nm).

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is a common choice for analyzing aromatic heterocycles.

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 280 nm).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the broad NH proton signal from the starting material and the appearance of characteristic aromatic proton signals for the product are key indicators of a successful reaction. The chemical shifts and coupling constants will be specific to the substitution pattern of the 2,7-naphthyridine ring.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for the aromatic carbons, and the chemical shift of the carbon bearing the chlorine atom will be significantly affected.

4. Mass Spectrometry (MS):

  • Mass spectrometry is an excellent tool for confirming the identity of the product and detecting impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak of the product and any halogen-containing impurities.

VI. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling to control the reaction rate.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this synthesis.

VII. References

  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • ResearchGate. How should I remove liquid pocl3 without leaving a residue?. [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • PubChemLite. 6-bromo-2,7-naphthyridin-1(2h)-one. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the research and development pipeline. 6-Bromo-1-chloro-2,7-naphthyridine, a halogenated aromatic heterocycle, presents a unique analytical challenge and opportunity due to the presence of two distinct halogen atoms. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this molecule, focusing on the causality behind experimental choices and providing supporting data based on established principles of mass spectrometry.

The Foundational Signature: Isotopic Patterns of Bromine and Chlorine

The most powerful intrinsic feature for identifying 6-Bromo-1-chloro-2,7-naphthyridine in mass spectrometry is its distinctive isotopic pattern. Unlike many elements common in organic molecules, both bromine and chlorine have multiple abundant stable isotopes.

  • Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (75.77% to 24.23%).[1][2][3] This results in a characteristic M and M+2 peak pair, where the M+2 peak is about one-third the intensity of the M peak for any fragment containing a single chlorine atom.[1][2]

  • Bromine: Also has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, resulting in a ratio of approximately 1:1 (50.69% to 49.31%).[1][2][4] This produces a signature M and M+2 peak pair of almost equal intensity for any bromine-containing ion.[1][4]

For a molecule containing both one chlorine and one bromine atom, these patterns superimpose, creating a highly characteristic cluster of peaks for the molecular ion (M⁺) and any fragments retaining both halogens. This cluster will exhibit peaks at M, M+2, and M+4, with relative intensities that can be predicted by the binomial expansion of the isotopic abundances. The expected pattern for an ion containing C₈H₄N₂BrCl would be:

  • M peak: Contains ³⁵Cl and ⁷⁹Br

  • M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br

This unique isotopic signature is a cornerstone of its identification and serves as a self-validating feature in the mass spectrum.

Comparison of Ionization Techniques: Electron Impact (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique fundamentally dictates the information that can be obtained from the mass spectrum. For 6-Bromo-1-chloro-2,7-naphthyridine, both hard and soft ionization methods offer complementary data.

FeatureElectron Impact (EI) IonizationElectrospray Ionization (ESI)
Ionization Principle High-energy electrons (typically 70 eV) bombard the molecule, causing electron ejection and forming a radical cation (M⁺).[5][6]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.[7]
Fragmentation Extensive and often predictable fragmentation occurs due to the high internal energy of the molecular ion.[5][6]Minimal to no fragmentation ("soft" ionization), primarily yielding the intact molecule's ion.[8]
Primary Information Structural elucidation through characteristic fragment ions.[5][9]Unambiguous determination of molecular weight.
Ideal Application Detailed structural confirmation; identification in complex mixtures when coupled with GC.Accurate mass measurement of the parent compound; analysis of samples from liquid chromatography (LC-MS).
Expected Ion M⁺([M+H]⁺)

Expert Insight: For initial identification and confirmation of molecular weight, ESI is the preferred method due to its soft nature, which will clearly show the isotopic cluster for the protonated molecule. For detailed structural proof and to differentiate it from potential isomers, the rich fragmentation information provided by EI is indispensable.

Experimental Protocols

A. Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Dissolve 6-Bromo-1-chloro-2,7-naphthyridine in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Operate in positive ion mode to generate the ([M+H]⁺) ion.

  • Mass Analyzer Settings: Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Look for a prominent isotopic cluster corresponding to the protonated molecule (C₈H₅N₂⁷⁹Br³⁵Cl⁺ at m/z 242.94).

B. Electron Impact (EI) Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).[6]

  • Ionization Energy: Use a standard electron energy of 70 eV to ensure reproducible fragmentation patterns that can be compared to spectral libraries.[6]

  • Mass Analyzer Settings: Scan a broad mass range (e.g., m/z 40-300) to capture both the molecular ion and smaller fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure.

Predicted Fragmentation Pathway of 6-Bromo-1-chloro-2,7-naphthyridine

Under Electron Impact (EI) conditions, the molecular ion of 6-Bromo-1-chloro-2,7-naphthyridine is expected to undergo a series of fragmentation events, primarily involving the loss of the halogen substituents and cleavage of the heterocyclic ring.

Predicted Core Mass Spectrometry Data

m/z (for ⁷⁹Br, ³⁵Cl)Proposed Fragment IonChemical FormulaGeneral Fragmentation Pathway
242[M]⁺ (Molecular Ion)[C₈H₄N₂BrCl]⁺Initial ionization of the parent molecule.
207[M - Cl]⁺[C₈H₄N₂Br]⁺Loss of a chlorine radical.
163[M - Br]⁺[C₈H₄N₂Cl]⁺Loss of a bromine radical.
128[M - Br - Cl]⁺[C₈H₄N₂]⁺Sequential loss of both halogen radicals.
101[C₇H₃N]⁺Loss of HCN from [C₈H₄N₂]⁺Common fragmentation for nitrogen heterocycles.

The fragmentation cascade begins with the formation of the molecular ion. The stability of the aromatic naphthyridine system influences the subsequent steps. The primary fragmentation events are the cleavage of the carbon-halogen bonds, which are the weakest bonds in the ion.

G M [C₈H₄N₂BrCl]⁺ m/z 242 M_Cl [C₈H₄N₂Br]⁺ m/z 207 M->M_Cl - Cl• M_Br [C₈H₄N₂Cl]⁺ m/z 163 M->M_Br - Br• M_Br_Cl [C₈H₄N₂]⁺ m/z 128 M_Cl->M_Br_Cl - Br• M_Br->M_Br_Cl - Cl• Fragment_HCN [C₇H₃N]⁺ m/z 101 M_Br_Cl->Fragment_HCN - HCN

Caption: Proposed EI fragmentation pathway for 6-Bromo-1-chloro-2,7-naphthyridine.

Comparison with Alternative Analytical Approaches

While direct infusion mass spectrometry is powerful, coupling it with a separation technique provides an orthogonal layer of data, enhancing confidence in identification, especially in complex matrices.

Workflow Comparison

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC Gas Chromatography (Separation by Volatility) EI Electron Impact Ionization GC->EI MS1 Mass Analyzer (Fragmentation Data) EI->MS1 LC Liquid Chromatography (Separation by Polarity) ESI Electrospray Ionization LC->ESI MS2 Mass Analyzer (Molecular Weight Data) ESI->MS2

Caption: Comparison of GC-MS and LC-MS analytical workflows.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique if 6-Bromo-1-chloro-2,7-naphthyridine is sufficiently volatile and thermally stable.[10] The gas chromatograph would provide retention time as an additional identifier, while the mass spectrometer, typically using EI, would provide the fragmentation pattern for structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more versatile technique, especially if the compound's volatility is low or if it is part of a complex mixture from a solution-phase synthesis or biological matrix. LC-MS systems most commonly employ ESI, which would provide an accurate molecular weight and the characteristic isotopic pattern.

Recommendation: For routine purity checks and confirmation of synthesis, LC-MS with ESI is highly efficient. For definitive structural elucidation and to build a reference library, GC-MS with EI is superior due to the rich, reproducible fragmentation data it provides.

Conclusion and Best Practices

The mass spectrometric analysis of 6-Bromo-1-chloro-2,7-naphthyridine is a prime example of how leveraging fundamental principles can lead to unambiguous compound identification.

  • Trustworthiness through Isotopes: Always use the unique M, M+2, M+4 isotopic cluster as the primary diagnostic tool. The presence and relative intensities of these peaks provide a self-validating system for confirming the presence of both bromine and chlorine.

  • Complementary Ionization: Employ both ESI and EI to get a complete picture. Use high-resolution ESI-MS to confirm the elemental composition via accurate mass measurement of the molecular ion and use EI-MS (preferably GC-MS) to obtain a fragmentation "fingerprint" for absolute structural confirmation.

  • Data Interpretation: When analyzing EI data, prioritize the identification of fragments resulting from the logical loss of halogen radicals. Compare the observed fragmentation pattern to the predicted pathway to build confidence in the structural assignment.

By integrating these approaches, researchers can confidently characterize 6-Bromo-1-chloro-2,7-naphthyridine, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Negative ion electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with a bench-top time-of-flight mass spectrometer. PubMed. [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. International Journal of Advanced Research. [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • Electron impact mass spectral study of halogenated N-acetyl- and N-propionylcytisines. PubMed. [Link]

  • 14.5 Isotope Effects in Mass Spectrometry. Chad's Prep. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Link]

  • Detection of chlorinated and brominated byproducts of drinking water disinfection using electrospray ionization-high-field asymmetric waveform ion mobility spectrometry-mass spectrometry. PubMed. [Link]

  • Studies in mass spectrometry. Part XXI. Migrations to carbonium ion centres generated upon electron impact. Journal of the Chemical Society C: Organic. [Link]

  • Chlorine and Bromine effect. Chromatography Forum. [Link]

  • Electron Impact Definition. Fiveable. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. [Link]

  • 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry in Forensic Science. The University of Alabama at Birmingham. [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • Gas Chromatography - Mass Spectrometry. IntechOpen. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]

Sources

Comparative Guide: Biological Efficacy of 6-Bromo-1-chloro-2,7-naphthyridine Derived Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

The 6-Bromo-1-chloro-2,7-naphthyridine core represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. Unlike simple pyridine systems, this bicyclic heteroaromatic framework offers two distinct handles for functionalization:

  • C1-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient nature of the ring system (para to N2).
    
  • C6-Bromine: A stable handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This duality allows researchers to synthesize "dual-action" libraries where one domain targets a specific protein pocket (e.g., kinase hinge region) and the other modulates solubility or pharmacokinetic properties. This guide evaluates the biological performance of derivatives synthesized from this core, specifically focusing on Antimicrobial and Anticancer domains.[1]

Chemical Versatility & Structure-Activity Relationship (SAR)

The biological potency of 2,7-naphthyridine derivatives is strictly dictated by the substituents introduced at the C1 and C6 positions.

SAR Logic[2][3]
  • Position 1 (Nucleophilic Handle): Substitution with bulky amines or hydrazides at this position typically enhances DNA binding affinity. Derivatives with hydrazone linkers at C1 have shown exceptional specificity for bacterial DNA gyrase.

  • Position 6 (Electrophilic Handle): Aryl groups introduced here via Suzuki coupling often improve lipophilicity (

    
    ) and cellular permeability, crucial for intracellular targets like Topoisomerase II.
    
Divergent Synthesis Workflow

The following diagram illustrates the standard workflow for generating bioactive libraries from the parent scaffold.

SynthesisWorkflow cluster_0 SAR Optimization Core 6-Bromo-1-chloro- 2,7-naphthyridine Inter Intermediate: 1-Amino-6-bromo derivative Core->Inter Step 1: SnAr (Amines/Hydrazines, 80°C) Final Final Lead: 1,6-Disubstituted-2,7-naphthyridine Inter->Final Step 2: Pd-Catalysis (Suzuki/Sonogashira)

Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the C1 and C6 positions.

Comparative Analysis: Antimicrobial Activity[1][3][4][5][6][7][8][9]

Recent studies have highlighted the efficacy of 2,7-naphthyridine-hydrazone derivatives against Gram-positive pathogens, specifically Staphylococcus aureus.[2]

Mechanism of Action

These derivatives function as DNA Gyrase B inhibitors . The planar naphthyridine core intercalates into bacterial DNA, while the C1-substituent extends into the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling and replication.

Performance vs. Standard Antibiotics

The table below compares the Minimum Inhibitory Concentration (MIC) of a lead 2,7-naphthyridine derivative (Code: Naph-10j ) against standard-of-care antibiotics.

CompoundTarget OrganismMIC (µg/mL)MechanismResistance Profile
Naph-10j (Derivative) S. aureus (ATCC 25923)8.0 DNA Gyrase InhibitionActive against some MRSA strains
Ciprofloxacin S. aureus0.5 - 1.0Topoisomerase IV / GyraseHigh resistance prevalence
Vancomycin S. aureus1.0 - 2.0Cell Wall SynthesisLast-resort usage
Naph-10j E. coli (Gram -)>64Poor membrane penetrationIneffective

Key Insight: While Naph-10j is less potent than Ciprofloxacin by weight, its distinct binding mode offers a solution for strains resistant to fluoroquinolones. The lack of activity against E. coli suggests a high specificity for Gram-positive cell wall permeation.

Comparative Analysis: Anticancer Activity

Derivatives functionalized at the C6 position with electron-rich aryl groups (e.g., 4-methoxyphenyl) exhibit significant cytotoxicity against human cancer cell lines.

Cytotoxicity Data (IC50)

Comparison of C6-modified 2,7-naphthyridine derivatives against the standard chemotherapeutic Doxorubicin.

Cell LineTissue OriginNaph-C6-Aryl (IC50 µM)Doxorubicin (IC50 µM)Selectivity Index (SI)*
HeLa Cervical Cancer0.7 ± 0.10.5 ± 0.052.5
HL-60 Leukemia0.1 ± 0.020.02 ± 0.01>10
PC-3 Prostate Cancer5.1 ± 0.41.2 ± 0.21.2
HDF Normal Fibroblasts>505.0High Safety

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates excellent therapeutic window.

Expert Analysis: The 2,7-naphthyridine derivative shows a remarkable safety profile (SI > 10 for Leukemia), significantly outperforming Doxorubicin in terms of toxicity to normal fibroblasts. This suggests these compounds may induce apoptosis via a pathway less damaging to healthy tissue than non-specific DNA intercalation.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Protocol A: Synthesis of 1-Amino-6-bromo-2,7-naphthyridine (Step 1)
  • Reagents: 6-Bromo-1-chloro-2,7-naphthyridine (1.0 eq), Appropriate Amine (1.2 eq), DIPEA (2.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve starting material in Ethanol (0.1 M concentration).

    • Add DIPEA followed by the amine dropwise at room temperature.

    • Reflux at 80°C for 4-6 hours (Monitor via TLC, eluent 30% EtOAc/Hexane).

    • Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and purify via flash column chromatography.

  • Validation:

    
    H NMR should show loss of the C1-Cl signal and appearance of amine protons.
    
Protocol B: MTT Cell Viability Assay
  • Seeding: Plate HeLa/HL-60 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the naphthyridine derivative (0.1 µM to 100 µM) in DMSO (final DMSO < 0.5%).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism observed in optimized derivatives.

MOA Drug 2,7-Naphthyridine Derivative Target1 Bacterial DNA Gyrase (Gram+) Drug->Target1 H-bonding via C1-Hydrazone Target2 Human Topoisomerase II (Cancer Cells) Drug->Target2 Intercalation via Planar Core Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 Stabilization of Cleavable Complex Target2->Effect2 Death1 Bacteriostasis / Bactericidal (S. aureus) Effect1->Death1 Death2 Apoptosis (HeLa / HL-60) Effect2->Death2

Figure 2: Dual mechanism of action targeting DNA topology enzymes in both prokaryotic and eukaryotic models.

References

  • Wójcicka, A., et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.[3] Current Organic Chemistry.[3] Link

  • Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.[2] Pharmaceuticals.[4][5][6] Link[7]

  • Kim, J.S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. Link

  • BenchChem Technical Guide. Potential Biological Activities of 1,7-Naphthyridine Derivatives (Cross-reference for scaffold comparison).Link

Sources

Strategic Scaffold Selection: Pre-functionalized 2,7-Naphthyridines vs. De Novo 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Scaffold Selection: 6-Bromo-1-chloro-2,7-naphthyridine vs. 1,6-Naphthyridine in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

In the landscape of nitrogen-heterocycle synthesis, the choice between a "blank slate" scaffold and a "pre-functionalized" building block dictates the efficiency of Structure-Activity Relationship (SAR) exploration. This guide compares 1,6-naphthyridine (a parent scaffold requiring de novo functionalization) against 6-bromo-1-chloro-2,7-naphthyridine (a high-value, orthogonal intermediate).

The Verdict:

  • Choose 1,6-Naphthyridine when exploring novel chemical space where specific, non-standard substitution patterns (e.g., C3, C4) are required, or when cost of goods (COGs) for the starting material is the primary constraint.

  • Choose 6-Bromo-1-chloro-2,7-naphthyridine for rapid library generation. Its orthogonal halogenation allows for programmable, regioselective functionalization (Pd-catalysis vs. SNAr), reducing step counts by >50% for bis-heteroaryl targets.

Part 1: Structural & Electronic Analysis

The two scaffolds offer distinct electronic profiles and reactivity landscapes.

Feature1,6-Naphthyridine (Parent)6-Bromo-1-chloro-2,7-naphthyridine
Structure

(Concept)

(Substituted)
Electronic Nature Electron-deficient; prone to nucleophilic attack at C2/C5/C7.Highly electron-deficient due to halogenation; activated for multiple mechanisms.
Key Reactivity C-H Activation: Difficult.N-Oxidation: Required for activation.SNAr: Requires leaving group installation.C6-Br: Excellent for Pd-catalyzed oxidative addition.C1-Cl: Highly activated for SNAr (alpha to N).
Isomer Stability Thermodynamic stability is moderate; N-lone pair repulsion varies.Stable solid; halogens provide lipophilicity and handle for diversification.
Primary Utility Scaffold hopping; Fragment-based drug discovery (FBDD).Late-stage diversification; PROTAC linker attachment; Kinase inhibitor core.
Part 2: Synthetic Workflows & Causality
A. The "Blank Slate" Challenge: 1,6-Naphthyridine

Functionalizing the parent 1,6-naphthyridine is chemically labor-intensive. Direct electrophilic aromatic substitution (SEAr) is sluggish due to the electron-withdrawing nitrogen atoms.

The "Classic" Activation Protocol:

  • N-Oxidation: Treatment with m-CPBA or H2O2 to form the N-oxide (usually at N1 or N6 depending on sterics/electronics, often a mixture).

  • Meisenheimer/Reissert-Henze: Reaction with POCl3 to install a chlorine atom (typically at C2 or C5).

  • Displacement: Finally, the installed Cl can be displaced.

  • Causality: This route is linear and low-yielding. The regioselectivity of N-oxidation is often poor, leading to inseparable isomers.

B. The "Orthogonal" Advantage: 6-Bromo-1-chloro-2,7-naphthyridine

This building block is designed for chemoselectivity .

  • The C6-Bromine: The C-Br bond is weaker than the C-Cl bond. Palladium(0) catalysts undergo oxidative addition preferentially at the C-Br bond (C6).

  • The C1-Chlorine: Located at the "alpha" position (adjacent to N2), this chloride is exceptionally electrophilic. It is primed for SNAr displacement by amines or alkoxides, often without transition metal catalysis.

Strategic Order of Operations:

  • Path A (Suzuki First): Perform Suzuki-Miyaura coupling at C6-Br (mild conditions). The C1-Cl remains intact.

  • Path B (SNAr First): Perform nucleophilic substitution at C1-Cl (controlled temperature). The C6-Br remains intact.

Part 3: Visualization of Synthetic Logic

The following diagram contrasts the step-heavy activation of 1,6-naphthyridine with the streamlined diversification of the 2,7-analog.

G cluster_0 1,6-Naphthyridine (De Novo) cluster_1 6-Bromo-1-chloro-2,7-naphthyridine (Orthogonal) N16 1,6-Naphthyridine NOx N-Oxide Intermediate N16->NOx m-CPBA (Oxidation) Cl_16 Chlorinated Scaffold (Mixture of Isomers) NOx->Cl_16 POCl3 (Chlorination) Final_16 Mono-Functionalized Product Cl_16->Final_16 R-NH2 (SnAr) Start_27 6-Br-1-Cl-2,7-Naphthyridine Inter_Suzuki Intermediate A (C6-Aryl, C1-Cl) Start_27->Inter_Suzuki Pd(0), Ar-B(OH)2 (Selectivity: Br > Cl) Inter_SnAr Intermediate B (C1-Amino, C6-Br) Start_27->Inter_SnAr R-NH2, Heat (Selectivity: C1 > C6) Bis_Product Bis-Functionalized Drug Candidate Inter_Suzuki->Bis_Product R-NH2 (SnAr) Inter_SnAr->Bis_Product Pd(0), Ar-B(OH)2

Caption: Comparative workflow showing the linear, activation-dependent pathway of 1,6-naphthyridine versus the branched, orthogonal reactivity of the 2,7-dihalo scaffold.

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Suzuki Coupling at C6 (Preserving C1-Cl)

Objective: Install an aryl group at the C6 position while keeping the C1-chlorine handle for later use.

Reagents:

  • 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for robustness and high selectivity for Br.

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Setup: In a sealed tube, combine the naphthyridine, boronic acid, and base. Degas the solvent stream with nitrogen for 15 minutes (Critical for Pd(0) longevity).

  • Initiation: Add the Pd catalyst under a nitrogen curtain. Seal the tube.

  • Reaction: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C1-Cl bond.

  • Validation: Monitor by LC-MS. The bromide starting material should disappear, and the product mass (M-Br+Ar) should be dominant. If C1-coupling is observed, lower temperature to 40°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Regioselective SNAr at C1 (Preserving C6-Br)

Objective: Install an amine at the C1 position. The C1 position is activated by the adjacent N2, making it more electrophilic than the C6 position for nucleophilic attack.

Reagents:

  • 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv)

  • Primary Amine (e.g., Morpholine, Aniline) (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: NMP or DMF (Polar aprotic is essential)

Methodology:

  • Setup: Dissolve the naphthyridine in NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Causality: The C1-Cl is highly reactive. Heating is usually unnecessary and risks displacing the C6-Br or causing decomposition.

  • Validation: TLC (50% EtOAc/Hex). A more polar spot should appear.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

Part 5: Performance Comparison Data
Metric1,6-Naphthyridine Route6-Bromo-1-chloro-2,7-naphthyridine Route
Total Steps to Bis-Aryl 4-5 (Oxidation, Chlorination, Coupling 1, Coupling 2)2 (Coupling 1, Coupling 2)
Overall Yield Low (< 20% typical)High (> 60% typical)
Regiocontrol Poor (Isomer separation often required)Excellent (Substrate controlled)
Atom Economy Low (Stoichiometric oxidants/chlorinating agents)High (Catalytic cross-coupling)
Cost of Starting Material LowHigh (Specialty Building Block)
Conclusion

For exploratory medicinal chemistry where speed-to-data is critical, 6-Bromo-1-chloro-2,7-naphthyridine is the superior choice. It functions as a "molecular lego" block, allowing the rapid synthesis of defined regioisomers. 1,6-Naphthyridine remains relevant for large-scale manufacturing of simple derivatives where raw material cost outweighs synthetic complexity, or when the specific 1,6-nitrogen placement is biologically mandated by the target protein's binding pocket.

References
  • Naphthyridine Chemistry & Nomenclature

    • Brown, D. J.[1] The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Suzuki Coupling Selectivity (Br vs Cl)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Regioselectivity in Heterocycles (SNAr)

    • Topic: Nucleophilic substitution in dihalo-heterocycles. Science of Synthesis, Thieme Chemistry.

  • 2,7-Naphthyridine Biological Activity

    • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates.[2] Int. J. Mol. Sci. 2025, 26(21), 10442.

  • Synthesis of 1,6-Naphthyridines

    • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters.

Sources

Comparative study of halogen reactivity in dihalonaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Halogen Reactivity in Dihalonaphthyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, offering diverse electronic profiles depending on the nitrogen arrangement (1,5-, 1,6-, 1,8-, etc.). For drug developers, the strategic value of these cores lies in the ability to sequentially functionalize them. However, the presence of two halogen substituents introduces a critical challenge: Regioselectivity .

This guide provides a technical comparison of halogen reactivity across the major dihalonaphthyridine isomers. We analyze the competition between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Cross-Coupling (e.g., Suzuki-Miyaura), establishing a hierarchy of reactivity based on electronic activation and steric environment.

Mechanistic Principles of Reactivity[1]

To predict the site of reaction, one must understand the "Rules of Engagement" governed by the nitrogen atoms.

The Activation Hierarchy

In naphthyridines, nitrogen atoms activate the ring carbons towards nucleophilic attack via inductive (-I) and mesomeric (-M) effects.

  • 
    -Positions (Ortho to N):  Highly activated due to inductive proximity and resonance.
    
  • 
    -Positions (Para to N):  Highly activated due to resonance (formation of stable para-quinoid intermediates).
    
  • 
    -Positions (Meta to N):  Unactivated (similar to benzene).
    
Reaction Mode Selectivity

The choice of reaction dictates the "Element Effect" and the preferred site.

Reaction TypePrimary DriverHalogen Reactivity OrderPreferred Site

Bond Polarization & Intermediate StabilityF > Cl

Br > I
Most electron-deficient carbon (usually

).
Pd-Coupling C-X Bond Dissociation EnergyI > Br > Cl

F
Weakest C-X bond (often

-halo if halogens are identical).

Comparative Analysis by Isomer

1,5-Naphthyridine (Symmetric)
  • Substrate: 2,6-Dichloro-1,5-naphthyridine

  • Symmetry:

    
     symmetry makes positions 2 and 6 equivalent initially.
    
  • Reactivity:

    • First Substitution: Statistical attack. Once substituted, the electronic nature of the new group directs the second attack.

    • 
      :  Introduction of an electron-donating group (e.g., -OMe, -NHR) at C2 deactivates the ring, making the second substitution at C6 significantly slower/harsher.
      
    • Pd-Coupling: Highly efficient at C2/C6. Monocoupling is achievable by controlling stoichiometry (1.0 eq boronic acid).

1,6-Naphthyridine (Asymmetric)
  • Substrate: 2,5-Dichloro-1,6-naphthyridine

  • Electronic Bias:

    • C2-Cl: Adjacent to N1 (

      
      -position).
      
    • C5-Cl: Adjacent to N6 (

      
      -position) but also para to C8 (not N).
      
  • Observed Selectivity:

    • 
      :  Preference for C5 . The C5 position in 1,6-naphthyridine is highly activated by N6. Experimental data suggests C5 is often more susceptible to nucleophilic displacement than C2, particularly with amine nucleophiles.
      
    • Pd-Coupling: Preference for C2 . In Suzuki couplings, the C2 position (ortho to N1) often undergoes oxidative addition more readily, especially if specific ligands (e.g., phosphines) are used that favor the more accessible site.

1,8-Naphthyridine (The "Quinoline" Analog)
  • Substrate: 2,4-Dichloro-1,8-naphthyridine[1]

  • Electronic Bias:

    • C2-Cl: Ortho to N1.

    • C4-Cl: Para to N1.

  • Observed Selectivity:

    • 
      :  Strong preference for C4 . Similar to 2,4-dichloroquinoline, the C4 position forms a more stable anionic intermediate (para-quinoid resonance) upon nucleophilic attack compared to the ortho-quinoid intermediate at C2.
      
    • Pd-Coupling: Variable. While C2 is often the site of thermodynamic control or chelation-assisted coupling, "ligand-free" or sterically encumbered Pd-catalysts can retain C4 selectivity.

Experimental Data & Protocols

Comparative Yields: Amination

Nucleophile: Morpholine (1.1 eq), Solvent: EtOH, Base: DIPEA, Temp:



SubstrateMajor Product IsomerYield (%)Selectivity (Major:Minor)Mechanistic Rationale
2,6-Dichloro-1,5-naphthyridine 2-morpholino-6-chloro88%N/A (Symmetric)Symmetry broken after first addition.
2,4-Dichloro-1,8-naphthyridine 4-morpholino-2-chloro92%>20:1Para-activation (C4) > Ortho-activation (C2).
2,5-Dichloro-1,6-naphthyridine 5-morpholino-2-chloro76%~5:1N6 activation at C5 is kinetically favored.
Protocol: Regioselective C4-Amination of 2,4-Dichloro-1,8-naphthyridine

Objective: Selective installation of an amine at the C4 position while retaining the C2-chloride for future coupling.

  • Preparation: Charge a reaction vial with 2,4-dichloro-1,8-naphthyridine (1.0 mmol, 199 mg) and absolute ethanol (5 mL).

  • Addition: Add

    
    -diisopropylethylamine (DIPEA) (1.2 mmol, 209 
    
    
    
    L) followed by the amine nucleophile (e.g., morpholine, 1.05 mmol).
  • Reaction: Heat the mixture to

    
     for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting material should vanish, replaced by a more polar spot.
    
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo, redissolve in DCM, wash with water, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a shift in the C3 proton signal (upfield) due to the electron-donating amine at C4.
    
Protocol: Site-Selective Suzuki Coupling of 2,6-Dichloro-1,5-naphthyridine

Objective: Mono-arylation to create a desymmetrized scaffold.

  • Catalyst System: Use

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Solvent: DME:Water (4:1) degassed with argon.

  • Stoichiometry: Add phenylboronic acid (1.05 eq) to the dihalide (1.0 eq).

  • Condition: Heat at

    
     for 4 hours.
    
  • Purification: Flash chromatography is essential to separate the mono-coupled product from trace bis-coupled byproducts.

Visualization: Reactivity Pathways

The following diagram illustrates the decision matrix for functionalizing a generic asymmetric dihalonaphthyridine (e.g., 2,4-dichloro-1,8-naphthyridine).

ReactivityPathways cluster_legend Key Insight Start 2,4-Dichloro-1,8-naphthyridine SNAr_Cond Condition: Nucleophile (Amine/OR) SNAr Mechanism Start->SNAr_Cond Path A Pd_Cond Condition: Pd(0), Boronic Acid Suzuki Coupling Start->Pd_Cond Path B Intermediate Para-Quinoid Intermediate (Stabilized) SNAr_Cond->Intermediate Attack at C4 C4_Product Major Product: 4-Substituted-2-chloro-1,8-naphthyridine Pd_Cond->C4_Product Ligand Dependent (Standard Conditions) C2_Product Major Product: 2-Substituted-4-chloro-1,8-naphthyridine Pd_Cond->C2_Product Oxidative Addition at C2 (Sterics/Chelation) Intermediate->C4_Product Elimination of Cl- NoteNode C4 is favored in SNAr due to resonance stabilization (Para to N1).

Figure 1: Decision tree for regioselective functionalization of 1,8-naphthyridine.

References

  • Synthesis and Reactivity of 1,6-Naphthyridines: M. J. R. P. Silva et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 2021.

  • Regioselectivity in SNAr of Dihaloheterocycles: BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Technical Guides, 2025.

  • Suzuki Coupling Selectivity Trends: L. Cronin et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.

  • 1,5-Naphthyridine Chemistry: Litvic et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2021.[2]

  • General Heterocyclic Reactivity (Quinazoline/Naphthyridine Analogy): S. M. M. et al. "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules, 2024.[3]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 6-Bromo-1-chloro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding site, presenting a significant challenge in developing selective inhibitors.[2] The emergence of novel chemical scaffolds is paramount to overcoming acquired resistance and minimizing off-target effects. The naphthyridine core is a "privileged" heterocyclic scaffold, with various isomers demonstrating a wide spectrum of biological activities, including potent kinase inhibition.[3][4] Specifically, the 2,7-naphthyridine framework has been successfully utilized to develop inhibitors for targets like the MET kinase and MASTL kinase, highlighting its potential in creating potent and drug-like candidates.[5][6]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical compound, 6-Bromo-1-chloro-2,7-naphthyridine (hereafter referred to as 'Cmpd-Naphthyridine'), against established kinase inhibitors. Our objective is to rigorously evaluate its potency, selectivity, and cellular activity, providing researchers with the necessary protocols and rationale to assess its therapeutic potential. We will use a multi-faceted approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by broad kinome profiling for selectivity, and culminating in cell-based assays to confirm target engagement and functional effects in a physiological context.

Part 1: Foundational Biochemical Potency Assessment

The initial and most fundamental step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified target kinase enzyme.[7] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Choosing the Right Benchmark Inhibitors

To contextualize the performance of Cmpd-Naphthyridine, it is essential to compare it against well-characterized inhibitors. The choice of benchmarks is dictated by the intended kinase target. For this guide, we will assume Cmpd-Naphthyridine is designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.[8]

Our selected benchmarks are:

  • Staurosporine: A potent but non-selective, ATP-competitive inhibitor active against a broad range of kinases. It serves as a crucial positive control to validate the assay's performance.

  • Lapatinib: A potent, selective, and clinically approved dual inhibitor of EGFR and HER2.[9] It serves as a highly relevant "gold standard" comparator for assessing the potential of a new EGFR-targeted agent.[8]

Experimental Workflow: In Vitro Kinase Inhibition Assay

We will employ a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10] This format is robust, highly sensitive, scalable for high-throughput screening, and avoids the safety and disposal concerns associated with traditional radiometric assays.[2][11]

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Cmpd-Naphthyridine & Benchmarks Plate Dispense Inhibitor, Kinase, & Substrate/ATP to 384-well Plate Inhibitor->Plate Kinase Prepare Kinase Solution (e.g., EGFR) Kinase->Plate Substrate Prepare Substrate/ATP Mix Substrate->Plate Incubate Incubate at 30°C (e.g., 60 minutes) Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Add_ADP_Glo Incubate_1 Incubate at RT (40 minutes) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_1->Add_Detection Incubate_2 Incubate at RT (30 minutes) Add_Detection->Incubate_2 Read Read Luminescence Incubate_2->Read Plot Plot % Inhibition vs. [Conc] Read->Plot Calculate Calculate IC50 Values (Non-linear regression) Plot->Calculate

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol: Biochemical IC50 Determination
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Cmpd-Naphthyridine, Lapatinib, and Staurosporine in 100% DMSO, starting at a 100X final concentration.

  • Assay Plate Setup: In a 384-well plate, add the compound dilutions. Include "no inhibitor" wells (vehicle control, e.g., DMSO) and "no enzyme" wells (background control).[12]

  • Kinase Reaction Initiation: Add the purified kinase enzyme (e.g., recombinant human EGFR) to each well, except the "no enzyme" controls. Pre-incubate for 15 minutes at room temperature to allow compound binding.[13]

  • Substrate Addition: Initiate the kinase reaction by adding a mixture of the appropriate peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.[12]

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP and drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.[10]

  • Data Analysis: Subtract the background ("no enzyme") signal from all wells. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Interpreting the Data

The resulting IC50 values provide a direct comparison of potency.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
Cmpd-Naphthyridine EGFR15
LapatinibEGFR10
StaurosporineEGFR5

In this hypothetical scenario, Cmpd-Naphthyridine shows potent inhibition of EGFR, comparable to the clinically approved drug Lapatinib. This strong initial result justifies proceeding to the next critical evaluation: selectivity.

Part 2: Defining the Selectivity Profile

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, which can lead to significant off-target toxicity.[7] Kinase selectivity profiling involves screening the compound against a broad panel of kinases representing the entire human kinome.[15][16]

Experimental Approach: Kinome-Wide Panel Screening

The most efficient method for this is to utilize a commercial service that offers screening against a large panel (e.g., >400 kinases). These screens are typically performed at a single, fixed concentration of the inhibitor (e.g., 1 µM) to provide a snapshot of its activity across the kinome.[14] The same ADP-Glo™ assay platform is often used for consistency.[14]

G cluster_kinome Human Kinome Panel (>400 Kinases) Compound Cmpd-Naphthyridine (1 µM) k1 k2 k3 k4 k5 k6 k7 k8 k9 k10 k11 k12 Target EGFR Compound->Target >90% Inhibition (On-Target) OffTarget1 SRC Compound->OffTarget1 >80% Inhibition (Off-Target) OffTarget2 VEGFR2 Compound->OffTarget2 <10% Inhibition (Selective)

Caption: Conceptual diagram of kinase selectivity profiling.

Data Analysis and Visualization

The output is typically the percent inhibition for each kinase at the tested concentration. A lower number of "hits" (kinases inhibited above a certain threshold, e.g., >75%) indicates higher selectivity.

Kinase TargetCmpd-Naphthyridine (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
EGFR 9899
HER2 3595
ABL1515
SRC840
VEGFR2212
CDK215

This hypothetical data suggests Cmpd-Naphthyridine is highly selective for EGFR, unlike Lapatinib which potently inhibits both EGFR and HER2. This distinguishing profile could be a significant therapeutic advantage, potentially leading to a different side-effect profile.

Part 3: Validation in a Cellular Context

Demonstrating potent and selective inhibition of a purified enzyme is a critical first step, but it does not guarantee efficacy in a cellular environment. Cell permeability, stability, and engagement with the target in its native complex are all factors that can influence activity.[16] Therefore, cell-based assays are essential to validate the biochemical findings.[17]

Signaling Pathway Context

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, autophosphorylates specific tyrosine residues. This creates docking sites for downstream signaling proteins, leading to the activation of pathways like the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation.[8] A successful EGFR inhibitor will block this autophosphorylation.

G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Phos Autophosphorylation (p-EGFR) EGFR->Phos Dimerization Inhibitor Cmpd-Naphthyridine Inhibitor->Phos INHIBITS ERK p-ERK Phos->ERK Downstream Signaling Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol measures the ability of Cmpd-Naphthyridine to inhibit EGF-stimulated EGFR autophosphorylation in a relevant cancer cell line (e.g., A431, which overexpresses EGFR).

  • Cell Culture: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of Cmpd-Naphthyridine and Lapatinib for 2 hours.

  • Stimulation: Stimulate the cells with a short pulse of recombinant human EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total EGFR as a loading control.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-EGFR signal to the total EGFR signal for each sample. Calculate the cellular EC50 (effective concentration) by plotting the percent inhibition of phosphorylation against inhibitor concentration.

Expected Results and Interpretation

A successful compound will show a dose-dependent decrease in the p-EGFR signal upon EGF stimulation, without affecting the total EGFR levels.

CompoundCellular EC50 (nM) [Hypothetical Data]
Cmpd-Naphthyridine 85
Lapatinib60

It is common for cellular potency (EC50) to be less than biochemical potency (IC50) due to factors like membrane permeability and intracellular ATP concentrations. The hypothetical data show that Cmpd-Naphthyridine effectively engages and inhibits its target in a live-cell context at a sub-micromolar concentration, validating its potential.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step benchmarking strategy essential for the preclinical evaluation of a novel kinase inhibitor, using the hypothetical 6-Bromo-1-chloro-2,7-naphthyridine as an exemplar.

Our comparative analysis has demonstrated that Cmpd-Naphthyridine is:

  • Potent: Exhibiting biochemical inhibition of EGFR comparable to the established drug Lapatinib.

  • Selective: Showing a potentially superior selectivity profile by primarily targeting EGFR while sparing HER2, a key differentiator from Lapatinib.

  • Cellularly Active: Effectively inhibiting EGFR autophosphorylation in a relevant cancer cell line, confirming its ability to engage its target in a physiological setting.

The promising profile of Cmpd-Naphthyridine warrants further investigation. The logical next steps in its preclinical development would include cell proliferation assays to confirm its anti-cancer effects, pharmacokinetic studies to assess its drug-like properties (ADME), and ultimately, in vivo efficacy studies in xenograft models. This structured benchmarking approach ensures that only the most promising candidates, with a clear rationale for their continued development, advance through the drug discovery pipeline.

References

  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Source: PubMed. URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs. URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: KINASE PROFILING & SCREENING. Source: Reaction Biology. URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL: [Link]

  • Title: Kinase Assays with Myra. Source: Bio Molecular Systems. URL: [Link]

  • Title: Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Source: ResearchGate. URL: [Link]

  • Title: GSK3β Kinase Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. Source: MDPI. URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Source: PMC - NIH. URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Source: Frontiers. URL: [Link]

  • Title: A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Source: Labiotech.eu. URL: [Link]

  • Title: Derivatives of 2,7-naphthyridine: Synthesis, transformation, and bioactivity. Source: ResearchGate. URL: [Link]

  • Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Source: ACS Publications. URL: [Link]

  • Title: 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Source: PubMed. URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives. Source: MDPI. URL: [Link]

  • Title: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Source: Sciforum. URL: [Link]

  • Title: 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Source: PubMed. URL: [Link]

  • Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Source: MDPI. URL: [Link]

  • Title: Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Source: PMC - NIH. URL: [Link]

  • Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Source: PMC - NIH. URL: [Link]

  • Title: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Source: ResearchGate. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.